Product packaging for FR194738(Cat. No.:)

FR194738

Cat. No.: B2602236
M. Wt: 476.1 g/mol
InChI Key: XZCWZZDUAVANHV-VRTOBVRTSA-N
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Description

FR194738 is a useful research compound. Its molecular formula is C27H38ClNO2S and its molecular weight is 476.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38ClNO2S B2602236 FR194738

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO2S.ClH/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24;/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCWZZDUAVANHV-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of FR194738: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR194738 is a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a significant reduction in cholesterol synthesis. This mechanism of action results in the accumulation of squalene and a decrease in downstream sterols. In preclinical studies, this compound has demonstrated robust lipid-lowering effects, reducing serum levels of total cholesterol, non-high-density lipoprotein (non-HDL) cholesterol, and triglycerides in various animal models. Notably, its mode of action differs from that of statins, the most common class of cholesterol-lowering drugs, which target HMG-CoA reductase. This paper provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: Inhibition of Squalene Epoxidase

This compound exerts its primary pharmacological effect through the direct inhibition of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the first oxygenation step in sterol biosynthesis, a crucial point in the pathway that commits squalene to the synthesis of cholesterol and other sterols.

Impact on the Cholesterol Biosynthesis Pathway

The inhibition of squalene epoxidase by this compound leads to two key downstream events: a decrease in the production of cholesterol and an accumulation of the substrate, squalene.[1][2] This targeted action effectively curtails the overall flux of the cholesterol synthesis cascade.

Cholesterol_Biosynthesis_Pathway cluster_enzymes Key Regulatory Enzymes Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps HMG_CoA_Reductase HMG-CoA Reductase Squalene_Epoxidase Squalene Epoxidase This compound This compound This compound->Squalene_Epoxidase Inhibits Statins Statins Statins->HMG_CoA_Reductase Inhibits

Figure 1: Cholesterol Biosynthesis Pathway and Points of Inhibition.
Differentiation from HMG-CoA Reductase Inhibitors (Statins)

Unlike statins, which inhibit the rate-limiting enzyme HMG-CoA reductase, this compound acts further down the cholesterol synthesis pathway. This distinction is significant because it leads to different effects on cellular metabolism. For instance, while statins can cause a substantial compensatory increase in HMG-CoA reductase activity, this compound demonstrates a much more moderate effect on this enzyme's activity.[1] At concentrations that inhibited cholesterol synthesis by 24% and 69%, this compound did not increase HMG-CoA reductase activity, and only a moderate 4.6-fold increase was observed at a concentration that inhibited cholesterol synthesis by 90%.[1] In contrast, simvastatin increased HMG-CoA reductase activity by 13- and 19-fold at concentrations that inhibited cholesterol synthesis by 65% and 82%, respectively.[1]

Quantitative In Vitro Efficacy

The inhibitory potency of this compound against squalene epoxidase and cholesterol synthesis has been quantified in various in vitro systems.

System Parameter Value (IC50) Reference
HepG2 Cell HomogenatesSqualene Epoxidase Inhibition9.8 nM[1][2]
Intact HepG2 CellsCholesterol Synthesis from [14C]acetate4.9 nM[1][2]
Intact HepG2 CellsCholesteryl Ester Synthesis from [14C]acetate8.0 nM[2]
Hamster Liver MicrosomesSqualene Epoxidase Inhibition14 nM[2]
Dog Liver MicrosomesSqualene Epoxidase Inhibition49 nM[1]
Rat Liver MicrosomesSqualene Epoxidase Inhibition68 nM[1]

Table 1: In Vitro Inhibitory Activity of this compound

In a comparative study of cholesterol biosynthesis in HepG2 cells, this compound was found to be the most potent inhibitor, with an IC50 of 2.1 nM.[2] The IC50 values for simvastatin, fluvastatin, and pravastatin were 40 nM, 28 nM, and 5100 nM, respectively.[2]

In Vivo Pharmacological Effects

Preclinical in vivo studies in various animal models have confirmed the lipid-lowering efficacy of this compound.

Species Dose Effect on Total Cholesterol Effect on Triglycerides Reference
Dog10 mg/kg/day26% decrease47% decrease[1]
Dog32 mg/kg/day40% decrease76% decrease[1]
Hamster100 mg/kg/day22% decrease9% decrease[1]

Table 2: In Vivo Lipid-Lowering Effects of this compound

In hamsters, daily administration of this compound for 10 days reduced the serum levels of total, non-HDL, and HDL cholesterol, as well as triglycerides.[2] Treatment with this compound at 32 mg/kg led to a 1.3-fold increase in HMG-CoA reductase activity compared to the control group, while no significant change was observed at 100 mg/kg.[2]

Experimental Protocols

Squalene Epoxidase Inhibition Assay in HepG2 Cell Homogenates

This protocol outlines the methodology used to determine the IC50 of this compound on squalene epoxidase activity in a cell-free system.

Squalene_Epoxidase_Assay cluster_prep Cell Homogenate Preparation cluster_assay Enzyme Inhibition Assay Harvest Harvest HepG2 Cells Centrifuge Centrifuge (1000 x g, 5 min, 4°C) Harvest->Centrifuge Freeze Freeze Cell Pellet at -80°C Centrifuge->Freeze Thaw Thaw and Resuspend in Buffer Freeze->Thaw Sonicate Sonicate to Rupture Cells Thaw->Sonicate TritonX Add 2% Triton X-100 and Incubate Sonicate->TritonX Incubate Incubate Homogenate with this compound (or vehicle) and [3H]squalene TritonX->Incubate Prepared Homogenate Stop Stop Reaction with Ethanolic KOH Incubate->Stop Saponify Saponify at 75°C for 90 min Stop->Saponify Extract Extract Non-saponifiable Lipids with Petroleum Ether Saponify->Extract Measure Measure Radioactivity Extract->Measure

Figure 2: Workflow for Squalene Epoxidase Inhibition Assay.

Methodology:

  • Cell Culture and Homogenate Preparation: HepG2 cells are cultured and harvested. The cell pellet is frozen and stored at -80°C. On the day of the experiment, the pellet is thawed, sonicated in a Tris-HCl buffer with EDTA, and treated with Triton X-100 to solubilize the microsomal enzymes.

  • Enzymatic Reaction: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with varying concentrations of this compound (dissolved in DMSO) and [3H]squalene as the substrate. The reaction mixture also contains NADPH and FAD as cofactors.

  • Extraction and Quantification: The reaction is terminated by adding ethanolic KOH. After saponification, the non-saponifiable lipids, including the product 2,3-oxidosqualene, are extracted with petroleum ether. The radioactivity of the extracted product is measured to determine the extent of enzyme inhibition.

Cholesterol Synthesis Assay in Intact HepG2 Cells

This protocol describes the method to assess the impact of this compound on de novo cholesterol synthesis in live cells.

Cholesterol_Synthesis_Assay cluster_cell_culture Cell Culture and Treatment cluster_analysis Lipid Extraction and Analysis Seed Seed HepG2 Cells in Culture Plates Incubate_Drug Incubate with this compound (or vehicle) for a defined period Seed->Incubate_Drug Add_Radiolabel Add [14C]acetate to the culture medium Incubate_Drug->Add_Radiolabel Incubate_Radiolabel Incubate for a further period to allow incorporation Add_Radiolabel->Incubate_Radiolabel Harvest_Cells Harvest Cells Incubate_Radiolabel->Harvest_Cells Treated Cells Extract_Lipids Extract Total Lipids Harvest_Cells->Extract_Lipids Separate_Lipids Separate Lipid Classes (e.g., by TLC) Extract_Lipids->Separate_Lipids Quantify Quantify Radioactivity in Cholesterol, Cholesteryl Esters, and Squalene Separate_Lipids->Quantify

Figure 3: Workflow for Cholesterol Synthesis Assay.

Methodology:

  • Cell Treatment: Intact HepG2 cells are treated with various concentrations of this compound.

  • Radiolabeling: [14C]acetate is added to the cell culture medium. This radiolabeled precursor is incorporated into newly synthesized lipids, including squalene, cholesterol, and cholesteryl esters.

  • Lipid Extraction and Analysis: After incubation, the cells are harvested, and total lipids are extracted. The different lipid classes are then separated (e.g., by thin-layer chromatography), and the amount of radioactivity incorporated into each fraction is quantified. This allows for the determination of the inhibitory effect of this compound on the synthesis of cholesterol and cholesteryl esters, as well as the accumulation of squalene.[2]

Off-Target and Safety Pharmacology

As of the current literature review, there is a lack of publicly available data specifically detailing the off-target effects, comprehensive safety pharmacology, or effects on global gene expression for this compound. The research appears to have been highly focused on its primary mechanism as a squalene epoxidase inhibitor.

Conclusion

This compound is a potent inhibitor of squalene epoxidase, demonstrating significant efficacy in reducing cholesterol synthesis in both in vitro and in vivo models. Its mechanism of action, distinct from that of statins, offers a potentially alternative or complementary therapeutic strategy for the management of hypercholesterolemia. The accumulation of squalene and the direct inhibition of a key step in the cholesterol biosynthesis pathway underscore its targeted pharmacological profile. Further research into its pharmacokinetic properties and a broader safety evaluation would be necessary to fully delineate its clinical potential.

References

FR194738: A Potent Squalene Epoxidase Inhibitor for Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR194738 is a novel, potent, and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. By targeting SE, this compound offers a distinct mechanism of action compared to statins, which inhibit HMG-CoA reductase. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant experimental protocols, and its effects on cholesterol metabolism. The information is intended to support further research and development of this compound for potential therapeutic applications in hypercholesterolemia and other lipid-related disorders.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in various in vitro and cellular systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Squalene Epoxidase by this compound

Enzyme SourceIC50 (nM)Reference
HepG2 cell homogenates9.8[1][2]
Dog liver microsomes49[1]
Hamster liver microsomes14[1]
Rat liver microsomes68[1]

Table 2: Inhibition of Cholesterol Synthesis in HepG2 Cells by this compound

ParameterIC50 (nM)Reference
Cholesterol synthesis from [14C]acetate4.9[1][2]
Incorporation of [14C]acetate into free cholesterol4.9[1]
Incorporation of [14C]acetate into cholesteryl ester8.0[1]
Overall cholesterol biosynthesis2.1[1]

Table 3: Comparative Inhibitory Potency on Cholesterol Biosynthesis in HepG2 Cells

CompoundTargetIC50 (nM)Reference
This compound Squalene Epoxidase 2.1 [1]
SimvastatinHMG-CoA Reductase40[1]
FluvastatinHMG-CoA Reductase28[1]
PravastatinHMG-CoA Reductase5100[1]

Table 4: In Vivo Effects of this compound on Serum Lipid Levels

Animal ModelDose (mg/kg/day)% Decrease in Total Cholesterol% Decrease in TriglyceridesReference
Dog102647[1]
Dog324076[1]
Hamster100229[1]

Mechanism of Action and Signaling Pathways

This compound exerts its lipid-lowering effects by directly inhibiting squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This is a critical step in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to an accumulation of squalene and a reduction in the downstream production of cholesterol.

Recent research has also elucidated a connection between squalene epoxidase and the PI3K/AKT signaling pathway, particularly in the context of cancer cell proliferation. The proposed mechanism involves the accumulation of cholesteryl esters due to SE activity, which in turn activates the PI3K/AKT pathway. Furthermore, the high consumption of NADPH by squalene epoxidase can lead to oxidative stress and the epigenetic silencing of PTEN, a negative regulator of the PI3K/AKT pathway. By inhibiting SE, this compound may modulate these signaling events.

FR194738_Signaling_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_signaling Cellular Signaling AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statins) FPP Farnesyl pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Squalene:e->Oxidosqualene:w Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol CholesterylEster Cholesteryl Ester Accumulation Cholesterol->CholesterylEster This compound This compound SqualeneEpoxidase Squalene Epoxidase This compound->SqualeneEpoxidase Inhibition PTEN PTEN SqualeneEpoxidase->PTEN Epigenetic Silencing (via NADPH depletion & Oxidative Stress) PI3K PI3K CholesterylEster->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation AKT->Proliferation Promotes PTEN->PI3K Inhibition

Caption: Mechanism of this compound and its impact on signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Squalene Epoxidase Inhibition Assay (Liver Microsomes)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on squalene epoxidase in liver microsomes.

SE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes 1. Prepare liver microsomes IncubationMix 2. Prepare incubation mixture: - Microsomal protein - Buffer (e.g., Tris-HCl) - NADPH - [3H]Squalene (substrate) Microsomes->IncubationMix Incubate 4. Add this compound or vehicle to incubation mixture and pre-incubate IncubationMix->Incubate TestCompound 3. Prepare serial dilutions of this compound TestCompound->Incubate StartReaction 5. Initiate reaction by adding [3H]Squalene Incubate->StartReaction IncubateReaction 6. Incubate at 37°C StartReaction->IncubateReaction StopReaction 7. Stop reaction (e.g., with KOH/Methanol) IncubateReaction->StopReaction Extract 8. Extract lipids (e.g., with hexane) StopReaction->Extract TLC 9. Separate lipids by Thin Layer Chromatography (TLC) Extract->TLC Quantify 10. Quantify radioactivity of the 2,3-oxidosqualene spot TLC->Quantify Calculate 11. Calculate % inhibition and IC50 value Quantify->Calculate

Caption: Workflow for in vitro squalene epoxidase inhibition assay.

Detailed Methodology:

  • Microsome Preparation: Liver microsomes from the desired species (e.g., rat, dog, hamster) are prepared by differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

  • Incubation Mixture: A typical incubation mixture contains microsomal protein (e.g., 0.1-0.5 mg/mL), a buffer system (e.g., 100 mM potassium phosphate buffer, pH 7.4), and an NADPH generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Reaction: The incubation mixture is pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 5-10 minutes) at 37°C. The reaction is initiated by the addition of the substrate, [3H]-squalene (e.g., 10-50 µM), and incubated for a defined time (e.g., 15-30 minutes) at 37°C.

  • Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The extracted lipids are then separated by thin-layer chromatography (TLC). The radioactivity corresponding to the 2,3-oxidosqualene product is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

Cellular Cholesterol Synthesis Inhibition Assay (HepG2 Cells)

This protocol outlines a method to measure the inhibition of cholesterol synthesis from a radiolabeled precursor in a human hepatoma cell line.

Cholesterol_Synthesis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Radiolabeling cluster_analysis Analysis SeedCells 1. Seed HepG2 cells in culture plates TreatCells 2. Treat cells with various concentrations of this compound or vehicle SeedCells->TreatCells IncubateInhibitor 3. Incubate for a specified period (e.g., 18-24h) TreatCells->IncubateInhibitor AddLabel 4. Add [14C]acetate to the culture medium IncubateInhibitor->AddLabel IncubateLabel 5. Incubate for a further period (e.g., 2-4h) AddLabel->IncubateLabel WashCells 6. Wash cells to remove unincorporated label IncubateLabel->WashCells LyseCells 7. Lyse cells and extract lipids WashCells->LyseCells SeparateLipids 8. Separate cholesterol and cholesteryl esters (TLC) LyseCells->SeparateLipids QuantifyRadioactivity 9. Quantify radioactivity in the cholesterol/cholesteryl ester bands SeparateLipids->QuantifyRadioactivity CalculateIC50 10. Calculate % inhibition and IC50 value QuantifyRadioactivity->CalculateIC50

Caption: Workflow for cellular cholesterol synthesis inhibition assay.

Detailed Methodology:

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a period sufficient to allow for cellular uptake and target engagement (e.g., 18-24 hours).

  • Radiolabeling: A radiolabeled cholesterol precursor, such as [14C]acetate, is added to the culture medium, and the cells are incubated for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction: After the labeling period, the cells are washed to remove unincorporated [14C]acetate. The cells are then harvested, and total lipids are extracted.

  • Analysis: The extracted lipids are separated by TLC to isolate cholesterol and cholesteryl esters. The amount of radioactivity incorporated into these lipid fractions is quantified by scintillation counting.

  • Data Analysis: The inhibition of cholesterol synthesis is calculated as the percentage decrease in radioactivity in the cholesterol and cholesteryl ester bands in this compound-treated cells compared to vehicle-treated cells. The IC50 value is then determined.

In Vivo Efficacy Study in Animal Models (Dog and Hamster)

This protocol provides a general framework for evaluating the in vivo lipid-lowering effects of this compound in relevant animal models.

Detailed Methodology:

  • Animal Models: Male Beagle dogs or Syrian golden hamsters are commonly used models for hyperlipidemia studies. Animals are acclimatized and maintained under standard laboratory conditions.

  • Diet: Animals may be fed a standard chow diet or a high-fat/high-cholesterol diet to induce hyperlipidemia.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified duration (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., pravastatin) are included.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period, typically after an overnight fast.

  • Lipid Analysis: Serum is separated from the blood samples, and the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are determined using standard enzymatic colorimetric assays.

  • Data Analysis: The percentage change in serum lipid parameters from baseline is calculated for each treatment group. Statistical analysis is performed to compare the effects of this compound with the vehicle and positive control groups.

Conclusion

This compound is a highly potent inhibitor of squalene epoxidase with demonstrated efficacy in reducing cholesterol synthesis and lowering serum lipid levels in preclinical models. Its distinct mechanism of action and potential to modulate the PI3K/AKT signaling pathway make it a valuable research tool and a promising candidate for the development of new therapies for hypercholesterolemia. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound.

References

FR194738: A Comprehensive Technical Guide to a Novel Squalene Epoxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1] This document provides an in-depth technical overview of this compound, encompassing its discovery, mechanism of action, synthesis, and key experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development for hypercholesterolemia and related metabolic disorders.

Discovery and History

This compound was identified as a novel squalene epoxidase inhibitor with potent in vitro and in vivo activities.[2] Initial studies demonstrated its ability to inhibit cholesterol synthesis and lower plasma cholesterol and triglyceride levels in animal models, positioning it as a potential therapeutic agent for hypercholesterolemia.[2] Its discovery provided a valuable pharmacological tool to probe the intricacies of the cholesterol biosynthesis pathway and explore alternative therapeutic strategies to the widely used statins.

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its pharmacological effects by specifically targeting and inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase). This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the multi-enzyme pathway leading to the synthesis of cholesterol. By blocking this step, this compound leads to an accumulation of squalene and a downstream reduction in the production of cholesterol.[1]

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps This compound This compound This compound->Squalene_Epoxidase Inhibition Squalene_Epoxidase->Oxidosqualene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target Enzyme/ProcessSystemIC50 (nM)Reference
Squalene Epoxidase ActivityHepG2 cell homogenates9.8[1]
Cholesterol Synthesis from [14C]acetateIntact HepG2 cells4.9[1]
Table 2: In Vivo Efficacy of this compound on Plasma Lipids
SpeciesDose (mg/kg/day)Duration% Decrease in Total Cholesterol% Decrease in TriglyceridesReference
Dog10Not Specified2647[3]
Dog32Not Specified4076[3]
Hamster10010 days229[3]
Ratup to 100Not SpecifiedNo decrease65 (at 100 mg/kg)[3]

Synthesis

A detailed synthesis for this compound is not publicly available in the reviewed literature. However, the synthesis of a structurally analogous compound, (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine hydrochloride, has been described and provides a likely synthetic route.[4] The key step involves a Sonogashira coupling reaction.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on related compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product cluster_purification Purification & Salt Formation Start1 (E)-N-(3-chloro-2-propenyl)-N-ethyl-3- [2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine Reaction Pd(OAc)2, PPh3, CuI, n-BuNH2 THF, Room Temperature, 24h Start1->Reaction Start2 tert-butylacetylene Start2->Reaction Product_amine This compound (free amine) Reaction->Product_amine Purification Silica Gel Chromatography Product_amine->Purification Product_hcl This compound (hydrochloride salt) Salt HCl Purification->Salt Salt->Product_hcl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Squalene Epoxidase Activity Assay (In Vitro)

This protocol is based on the methodology described for assessing squalene epoxidase inhibition in HepG2 cell homogenates.

Materials:

  • HepG2 cells

  • Trypsin

  • 0.1 M Tris-HCl, pH 7.5 containing 1 mM EDTA

  • 2% Triton X-100

  • This compound (test compound) dissolved in DMSO

  • 1 mM NADPH

  • 0.1 mM FAD

  • 0.3 mM AMO1618 (an inhibitor of 2,3-oxidosqualene cyclase)

  • [3H]squalene (dispersed in 0.075% Tween 80)

  • 10% ethanolic KOH

  • Petroleum ether

Procedure:

  • Cell Homogenate Preparation:

    • Wash and harvest HepG2 cells by trypsinization.

    • Centrifuge the cell suspension (e.g., 1000 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in 0.1 M Tris-HCl, pH 7.5 with 1 mM EDTA.

    • Rupture the cells by sonication (e.g., 5 seconds at 4°C).

    • Add 1/4 volume of 2% Triton X-100 and incubate at 4°C for 30 minutes.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell homogenate, 1 mM NADPH, 0.1 mM FAD, 0.3 mM AMO1618, and varying concentrations of this compound (or DMSO for control).

    • Initiate the reaction by adding 8 µM [3H]squalene.

    • Incubate the reaction mixture at 37°C for 90 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding 0.3 mL of 10% ethanolic KOH.

    • Saponify the mixture by incubating at 75°C for 90 minutes.

    • Extract the non-saponifiable lipids with 2 mL of petroleum ether.

    • Evaporate the petroleum ether and quantify the radioactivity of the formed [3H]2,3-oxidosqualene using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of squalene epoxidase activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Cholesterol Synthesis Assay (In Vitro)

This protocol describes the measurement of cholesterol synthesis in intact HepG2 cells using a radiolabeled precursor.

Materials:

  • Intact HepG2 cells

  • [14C]acetate

  • This compound (test compound)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Cell Treatment:

    • Culture HepG2 cells to the desired confluency.

    • Pre-incubate the cells with varying concentrations of this compound for a specified period.

  • Radiolabeling:

    • Add [14C]acetate to the cell culture medium and incubate for a defined time to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells to remove unincorporated [14C]acetate.

    • Extract the total lipids from the cells using an appropriate solvent system (e.g., Folch method).

  • Lipid Separation and Quantification:

    • Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).

    • Identify the cholesterol spot on the TLC plate (using standards).

    • Scrape the cholesterol spot and quantify the amount of [14C] incorporated using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of cholesterol synthesis for each treatment condition.

    • Determine the IC50 value of this compound for the inhibition of cholesterol synthesis.

Experimental Workflow: In Vitro Assays

Experimental_Workflow cluster_sqe Squalene Epoxidase Assay cluster_chol Cholesterol Synthesis Assay HepG2_homogenate Prepare HepG2 cell homogenate Incubate_sqe Incubate homogenate with This compound and [3H]squalene HepG2_homogenate->Incubate_sqe Extract_sqe Extract lipids Incubate_sqe->Extract_sqe Quantify_sqe Quantify [3H]2,3-oxidosqualene Extract_sqe->Quantify_sqe Data_Analysis IC50 Determination Quantify_sqe->Data_Analysis HepG2_intact Culture intact HepG2 cells Incubate_chol Incubate cells with This compound and [14C]acetate HepG2_intact->Incubate_chol Extract_chol Extract lipids Incubate_chol->Extract_chol Separate_chol Separate lipids by TLC Extract_chol->Separate_chol Quantify_chol Quantify [14C]cholesterol Separate_chol->Quantify_chol Quantify_chol->Data_Analysis

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of squalene epoxidase that has demonstrated significant cholesterol and triglyceride-lowering effects in preclinical models. The comprehensive data presented in this guide, including its mechanism of action, quantitative in vitro and in vivo activity, and detailed experimental protocols, provide a solid foundation for further research and development. This molecule represents a valuable tool for investigating the regulation of cholesterol metabolism and holds potential as a therapeutic agent for dyslipidemia. Further studies are warranted to fully elucidate its clinical utility.

References

The Role of FR194738 in the Cholesterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of FR194738, a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This compound has demonstrated significant efficacy in inhibiting cholesterol synthesis, positioning it as a molecule of interest for hypercholesterolemia research and potential therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines experimental protocols for its characterization, and provides visual representations of its role within the broader context of cholesterol metabolism.

Introduction to the Cholesterol Biosynthesis Pathway

Cholesterol, an essential lipid for maintaining cellular structure and function, is synthesized through a complex multi-step process known as the mevalonate pathway. This pathway converts acetyl-CoA into cholesterol through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum. Key regulatory points in this pathway are targets for pharmacological intervention to manage hypercholesterolemia. One such critical enzyme is squalene epoxidase (also known as squalene monooxygenase), which catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a committed step towards cholesterol formation.[1]

This compound: A Potent Squalene Epoxidase Inhibitor

This compound, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a highly potent inhibitor of squalene epoxidase.[2][3] Its primary mechanism of action is the direct inhibition of this enzyme, leading to a blockage in the cholesterol biosynthesis pathway downstream of farnesyl pyrophosphate (FPP) and upstream of lanosterol. This inhibition results in the accumulation of the substrate, squalene, and a subsequent reduction in the synthesis of cholesterol.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ProcessSystemIC50 ValueReference
Squalene EpoxidaseHepG2 cell homogenates9.8 nM[2][3]
Cholesterol Synthesis from [14C]acetateIntact HepG2 cells4.9 nM[2][3]
Cholesteryl Ester Synthesis from [14C]acetateIntact HepG2 cells8.0 nM
Squalene EpoxidaseDog hepatic microsomes49 nM[4]
Squalene EpoxidaseHamster hepatic microsomes14 nM[4]
Squalene EpoxidaseRat hepatic microsomes68 nM[4]

Table 2: Comparative Effect of this compound and Simvastatin on HMG-CoA Reductase Activity in HepG2 Cells

CompoundInhibition of Cholesterol SynthesisFold Increase in HMG-CoA Reductase ActivityReference
This compound24%No significant increase[2][3]
This compound69%No significant increase[2][3]
This compound90%4.6-fold[2][3]
Simvastatin65%13-fold[2][3]
Simvastatin82%19-fold[2][3]

These data highlight the potent and specific nature of this compound's inhibition of squalene epoxidase. Notably, unlike HMG-CoA reductase inhibitors such as simvastatin, this compound does not cause a significant compensatory increase in HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis.[2][3] This suggests a potentially different and advantageous regulatory profile.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statins) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Squalene_accumulation Squalene Accumulation Squalene->Squalene_accumulation Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps This compound This compound This compound->Squalene

Figure 1: Cholesterol biosynthesis pathway highlighting this compound inhibition of squalene epoxidase.
Experimental Workflow for Squalene Epoxidase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on squalene epoxidase.

Squalene_Epoxidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture HepG2 cells Homogenization Harvest and homogenize cells Cell_Culture->Homogenization Microsome_Isolation Isolate microsomal fraction (contains squalene epoxidase) Homogenization->Microsome_Isolation Reaction_Mixture Prepare reaction mixture: - Microsomes - [3H]Squalene (substrate) - NADPH (cofactor) - FAD (cofactor) Microsome_Isolation->Reaction_Mixture Incubation Incubate with this compound (or vehicle control) Reaction_Mixture->Incubation Termination Stop reaction (e.g., with ethanolic KOH) Incubation->Termination Extraction Extract non-saponifiable lipids Termination->Extraction TLC Separate lipids by Thin Layer Chromatography (TLC) Extraction->TLC Quantification Quantify [3H]2,3-Oxidosqualene (product) using scintillation counting TLC->Quantification IC50_Calculation Calculate IC50 value Quantification->IC50_Calculation

Figure 2: Experimental workflow for a squalene epoxidase inhibition assay.

Detailed Experimental Protocols

Squalene Epoxidase Inhibition Assay in HepG2 Cell Homogenates

This protocol is adapted from methodologies used to characterize squalene epoxidase inhibitors.

1. Preparation of HepG2 Cell Homogenates:

  • Culture HepG2 cells to confluency in appropriate cell culture flasks.

  • Wash cells with phosphate-buffered saline (PBS) and harvest using a cell scraper.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA) and incubate on ice to allow cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. The resulting supernatant is the cell homogenate containing the microsomal fraction where squalene epoxidase is located.

2. Squalene Epoxidase Activity Assay:

  • Prepare a reaction mixture containing:

    • HepG2 cell homogenate (as the enzyme source)

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM NADPH

    • 10 µM FAD

    • [³H]Squalene (substrate, typically complexed with a carrier like Tween 80)

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of ethanolic potassium hydroxide (e.g., 10% KOH in ethanol).

  • Saponify the mixture by heating at 70°C to hydrolyze lipids.

  • Extract the non-saponifiable lipids (including squalene and 2,3-oxidosqualene) using an organic solvent such as petroleum ether or hexane.

  • Evaporate the organic solvent and redissolve the lipid extract in a small volume of a suitable solvent.

3. Product Quantification and Data Analysis:

  • Separate the lipid extract using thin-layer chromatography (TLC) on a silica gel plate with a mobile phase appropriate for separating squalene and 2,3-oxidosqualene (e.g., hexane:ethyl acetate).

  • Visualize the lipid spots (e.g., using iodine vapor or by running radiolabeled standards).

  • Scrape the silica corresponding to the 2,3-oxidosqualene spot into a scintillation vial.

  • Add scintillation cocktail and quantify the amount of [³H]2,3-oxidosqualene using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Intracellular Squalene Accumulation

The inhibition of squalene epoxidase by this compound leads to the accumulation of intracellular squalene. This can be quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

General Procedure:

  • Treat cultured cells (e.g., HepG2) with this compound or vehicle control for a specified time.

  • Harvest and wash the cells.

  • Extract total lipids from the cell pellet using a solvent system like chloroform:methanol.

  • Saponify the lipid extract to remove interfering fatty acids.

  • Extract the non-saponifiable fraction containing squalene.

  • Analyze the extract by GC-MS or HPLC, using a squalene standard for identification and quantification.

Off-Target Effects and Selectivity

Conclusion

This compound is a powerful and selective tool for studying the role of squalene epoxidase in cholesterol biosynthesis and for investigating the physiological consequences of its inhibition. Its potent in vitro activity, coupled with a unique regulatory profile, makes it a valuable compound for researchers in lipid metabolism and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological effects of this compound and its potential as a therapeutic agent.

References

The Effect of FR194738 on Triglyceride Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and specific inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. While primarily investigated for its cholesterol-lowering effects, emerging evidence suggests that this compound also significantly impacts triglyceride metabolism. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates triglyceride levels, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The primary mechanism appears to be a reduction in the secretion of triglyceride-rich lipoproteins from the liver, potentially supplemented by an indirect downregulation of lipogenic gene expression. This document is intended to serve as a resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality and an independent risk factor for cardiovascular disease. Triglycerides, transported in the blood by lipoproteins, are a major energy source for the body.[1] Their metabolism is a complex process involving synthesis in the liver and intestine, transport in very-low-density lipoproteins (VLDL) and chylomicrons, and breakdown by lipoprotein lipase.[1]

This compound is a synthetic compound that acts as a potent inhibitor of squalene epoxidase (SE), an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol synthesis pathway.[2][3] Its high potency is demonstrated by its IC50 value of 9.8 nM for SE activity in HepG2 cell homogenates.[2] While the primary focus of research on this compound has been its impact on cholesterol levels, there is growing interest in its effects on triglyceride metabolism. This guide consolidates the available data and mechanistic insights into this secondary but significant effect.

Proposed Mechanisms of Action

The effect of this compound on triglyceride metabolism is likely multifaceted, involving at least two potential pathways: the reduction of triglyceride-rich lipoprotein secretion and the indirect downregulation of fatty acid synthesis.

Inhibition of Triglyceride-Rich Lipoprotein Secretion

A key proposed mechanism for the triglyceride-lowering effect of this compound is the inhibition of the assembly and secretion of triglyceride-rich lipoproteins, such as VLDL, from hepatocytes. This hypothesis is supported by studies on the similar squalene epoxidase inhibitor, NB-598. Research has shown that NB-598 suppresses the secretion of both cholesterol and triacylglycerol from HepG2 cells.[4] This reduction in lipid secretion is significantly associated with a decrease in the secretion of apolipoprotein B (apoB), a crucial structural component of VLDL.[4] The suppression of apoB secretion by NB-598 is thought to be due to an increase in its intracellular degradation.[4] Given that this compound and NB-598 share the same molecular target, it is highly probable that this compound exerts a similar effect on apoB and VLDL secretion, thereby reducing plasma triglyceride levels.

G This compound This compound SE Squalene Epoxidase This compound->SE Inhibits VLDL_Assembly VLDL Assembly & Secretion This compound->VLDL_Assembly Inhibits (Proposed) Cholesterol_Synthesis Cholesterol Synthesis SE->Cholesterol_Synthesis Required for Cholesterol_Synthesis->VLDL_Assembly Modulates ApoB_Secretion Apolipoprotein B Secretion Plasma_TG Plasma Triglycerides ApoB_Secretion->Plasma_TG Contributes to VLDL_Assembly->ApoB_Secretion Requires VLDL_Assembly->Plasma_TG Decreases G cluster_pathway Cholesterol Biosynthesis Pathway Squalene Squalene SE Squalene Epoxidase Squalene->SE Oxidosqualene 2,3-Oxidosqualene SE->Oxidosqualene Sterol_Ligand Endogenous Sterol Ligand Oxidosqualene->Sterol_Ligand LXR LXR Sterol_Ligand->LXR Activates This compound This compound This compound->SE Inhibits SREBP1c SREBP-1c (Transcription Factor) LXR->SREBP1c Induces Transcription Lipogenic_Genes Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c->Lipogenic_Genes Activates Triglyceride_Synthesis Triglyceride Synthesis Lipogenic_Genes->Triglyceride_Synthesis Drives Plasma_TG Plasma Triglycerides Triglyceride_Synthesis->Plasma_TG Increases G Start Start: HepG2 Cell Culture Treatment Incubate with this compound or Vehicle Control Start->Treatment Collect_Medium Collect Culture Medium Treatment->Collect_Medium Cell_Lysis Lyse Cells for Protein Quantification Treatment->Cell_Lysis Centrifuge Centrifuge to Remove Debris Collect_Medium->Centrifuge TG_Assay Measure Triglycerides in Medium (Enzymatic Assay) Centrifuge->TG_Assay ApoB_ELISA Quantify ApoB in Medium (ELISA) Centrifuge->ApoB_ELISA Normalize Normalize TG and ApoB to Total Cell Protein Cell_Lysis->Normalize TG_Assay->Normalize ApoB_ELISA->Normalize End End: Analyze and Compare Data Normalize->End

References

In-Depth Structural Analysis of FR194738: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia.

Chemical Structure and Properties

This compound, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a synthetic small molecule with the following properties:

PropertyValue
Molecular Formula C₂₇H₃₈ClNO₂S
Molecular Weight 476.12 g/mol
CAS Number 204067-52-7
SMILES CC(C)(C)C#C/C=C/CN(CC)Cc1cccc(OCC(C)(C)OCSc2cccs2)c1.Cl

A 2D chemical structure of this compound can be generated from its SMILES string.

Synthesis

While a complete, step-by-step synthesis protocol for this compound is not publicly available in full detail, a key synthetic step has been described. The synthesis involves a coupling reaction to form the enyne moiety, a critical part of the molecule's structure.

Partial Synthesis of the Free Amine of this compound:

A solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (0.90 mmol) in tetrahydrofuran (2.7 ml) is treated with copper (I) iodide (0.045 mmol), palladium acetate (0.018 mmol), and triphenylphosphine (0.036 mmol). To this mixture, n-butylamine (1.8 mmol) and tert-butylacetylene (1.08 mmol) are added under ice cooling. The reaction mixture is stirred for 24 hours at room temperature. After concentration under reduced pressure, the residue is purified by silica gel chromatography (eluent: n-hexane/ethyl acetate = 9/1) to yield the free amine of this compound as an oily substance (85% yield).[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately cholesterol. By inhibiting this enzyme, this compound effectively blocks a crucial step in cholesterol biosynthesis.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

SystemIC₅₀ (nM)Reference
Squalene epoxidase in HepG2 cell homogenates9.8
Cholesterol synthesis from [¹⁴C]acetate in intact HepG2 cells4.9
Cholesteryl ester synthesis from [¹⁴C]acetate in intact HepG2 cells8.0
Cholesterol biosynthesis in HepG2 cells2.1
Hamster liver microsomal squalene epoxidase14
Signaling Pathway

The mechanism of action of this compound directly impacts the cholesterol biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Cholesterol_Biosynthesis Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Epoxysqualene 2,3-Oxidosqualene Lanosterol Lanosterol Epoxysqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Squalene_Epoxidase Inhibits Squalene_Epoxidase->Epoxysqualene

Cholesterol biosynthesis pathway showing inhibition by this compound.

Experimental Protocols

Squalene Epoxidase Inhibition Assay

This protocol details the measurement of squalene epoxidase activity in HepG2 cell homogenates.

Workflow:

Squalene_Epoxidase_Assay cluster_prep Cell Homogenate Preparation cluster_assay Enzyme Assay HepG2 HepG2 Cells Wash Wash and Harvest HepG2->Wash Centrifuge Centrifuge (1000 x g, 5 min, 4°C) Wash->Centrifuge Freeze Freeze Cell Pellet (-80°C) Centrifuge->Freeze Thaw Thaw and Resuspend Freeze->Thaw Sonicate Sonicate (5s, 4°C) Thaw->Sonicate TritonX Add 2% Triton X-100 Sonicate->TritonX Incubate_Prep Incubate (4°C, 30 min) TritonX->Incubate_Prep Homogenate Cell Homogenate Incubate_Prep->Homogenate Add_Homogenate Add Cell Homogenate Homogenate->Add_Homogenate Assay_Mix Prepare Assay Mixture (Tris-HCl, EDTA, NADPH, FAD, AMO1618, Triton X-100, [³H]squalene) Assay_Mix->Add_Homogenate Add_this compound Add this compound or DMSO Add_Homogenate->Add_this compound Incubate_Assay Incubate (37°C, 90 min) Add_this compound->Incubate_Assay Stop_Reaction Stop with 10% Ethanolic KOH Incubate_Assay->Stop_Reaction Saponify Incubate (75°C, 90 min) Stop_Reaction->Saponify Extract Extract with Petroleum Ether Saponify->Extract Analyze Analyze by TLC Extract->Analyze

Workflow for the squalene epoxidase inhibition assay.

Methodology:

  • Cell Homogenate Preparation: HepG2 cells are washed, harvested by trypsin treatment, and centrifuged. The cell pellet is frozen at -80°C. On the day of the experiment, the pellet is thawed, ruptured by sonication in Tris-HCl buffer with EDTA, and solubilized with Triton X-100.

  • Enzyme Assay: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with a reaction mixture containing Tris-HCl (pH 7.5), EDTA, NADPH, FAD, AMO1618 (an inhibitor of 2,3-oxidosqualene cyclase), Triton X-100, and [³H]squalene. The reaction is performed with or without various concentrations of this compound dissolved in DMSO.

  • Reaction Termination and Extraction: The reaction is stopped by adding 10% ethanolic KOH. After incubation at 75°C for 90 minutes to saponify lipids, non-saponifiable materials are extracted with petroleum ether. The extracts are then analyzed to quantify the amount of [³H]2,3-oxidosqualene formed.

Inhibition of Cholesterol Synthesis in HepG2 Cells

This protocol describes the measurement of the effect of this compound on the incorporation of a radiolabeled precursor into cholesterol in intact cells.

Workflow:

Cholesterol_Synthesis_Assay Culture_Cells Culture HepG2 Cells Add_this compound Add this compound at various concentrations Culture_Cells->Add_this compound Add_Acetate Add [¹⁴C]acetate Add_this compound->Add_Acetate Incubate Incubate Add_Acetate->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Extract_Lipids Extract Lipids Wash_Cells->Extract_Lipids Separate_Lipids Separate Lipids by TLC Extract_Lipids->Separate_Lipids Quantify Quantify Radioactivity in Cholesterol and Cholesteryl Ester spots Separate_Lipids->Quantify

Workflow for the cholesterol synthesis inhibition assay.

Methodology:

  • Cell Culture and Treatment: Intact HepG2 cells are cultured in appropriate media. The cells are then treated with varying concentrations of this compound.

  • Radiolabeling: [¹⁴C]acetate is added to the cell cultures, and the cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction and Analysis: After incubation, the cells are washed, and total lipids are extracted. The lipid extract is then subjected to thin-layer chromatography (TLC) to separate free cholesterol and cholesteryl esters.

  • Quantification: The radioactivity in the spots corresponding to free cholesterol and cholesteryl esters is quantified to determine the extent of inhibition by this compound. This method also allows for the observation of [¹⁴C]squalene accumulation.

Conclusion

This compound is a well-characterized, potent inhibitor of squalene epoxidase with demonstrated activity in both enzymatic and cell-based assays. Its ability to block cholesterol biosynthesis at a key regulatory step makes it a valuable tool for studying lipid metabolism and a promising lead compound for the development of new hypocholesterolemic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Further studies to obtain detailed analytical data such as NMR and mass spectrometry, as well as a complete, scalable synthesis protocol, are warranted to advance its development.

References

Methodological & Application

Application Notes and Protocols for FR194738 in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FR194738, a potent squalene epoxidase inhibitor, in human hepatoma (HepG2) cell culture. Detailed protocols for assessing its effects on cell viability, cholesterol biosynthesis, and related signaling pathways are outlined below.

Introduction

This compound is a specific inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. Its targeted action allows for the investigation of the downstream effects of cholesterol depletion and squalene accumulation in liver cells. HepG2 cells, a widely used human liver carcinoma cell line, retain many of the metabolic functions of primary hepatocytes, making them an excellent in vitro model for studying lipid metabolism and the effects of compounds like this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a reduction in cholesterol synthesis and an accumulation of intracellular squalene.[1][2] Unlike statins, which target HMG-CoA reductase earlier in the pathway, this compound's mechanism provides a distinct tool for studying the specific roles of downstream sterol metabolites.[2][3]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound in HepG2 cells.

ParameterCell LineIC50 ValueReference
Squalene Epoxidase InhibitionHepG2 cell homogenates9.8 nM[1][2][3]
Cholesterol Synthesis Inhibition (from [¹⁴C]acetate)Intact HepG2 cells4.9 nM[1][2]
Cholesteryl Ester Synthesis Inhibition (from [¹⁴C]acetate)Intact HepG2 cells8.0 nM[1]
Overall Cholesterol Biosynthesis InhibitionIntact HepG2 cells2.1 nM[1]

Experimental Protocols

HepG2 Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of HepG2 cell cultures.

Materials:

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

Protocol:

  • Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 1000 rpm for 4 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance and Passaging:

    • Change the growth medium every 2-3 days.

    • When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count and seed new flasks or plates at the desired density (e.g., a 1:4 to 1:6 split ratio).

G cluster_workflow HepG2 Cell Culture Workflow Thaw Thaw Cryopreserved HepG2 Cells Culture Culture in T-75 Flask (37°C, 5% CO2) Thaw->Culture Plate in complete medium Passage Passage at 70-80% Confluency Culture->Passage Medium change every 2-3 days Passage->Culture Re-seed into new flasks Experiment Seed for Experiments Passage->Experiment Plate in appropriate vessels

Caption: General workflow for HepG2 cell culture and maintenance.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on HepG2 cells.

Materials:

  • HepG2 cells in complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Aspirate the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cholesterol Biosynthesis Assay

This protocol measures the rate of de novo cholesterol synthesis using a radiolabeled precursor.

Materials:

  • HepG2 cells in complete growth medium

  • This compound stock solution

  • [¹⁴C]acetic acid, sodium salt

  • 6-well plates

  • Lipoprotein-deficient serum (LPDS)

  • Hexane and Isopropanol

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Seeding and Pre-treatment:

    • Seed HepG2 cells in 6-well plates and grow to near confluency.

    • To upregulate the cholesterol synthesis pathway, incubate the cells for 18-24 hours in a medium containing 10% LPDS.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control) in the LPDS-containing medium for a specified duration (e.g., 2-4 hours).

  • Radiolabeling:

    • Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.

    • Incubate for 2-4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubate for 30 minutes to extract the lipids.

    • Collect the solvent and evaporate it to dryness under a stream of nitrogen.

  • TLC Separation and Quantification:

    • Resuspend the dried lipid extract in a small volume of hexane.

    • Spot the samples onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesterol from other lipids.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the silica gel corresponding to the cholesterol spot into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well to determine the rate of cholesterol synthesis.

Squalene Accumulation Assay

This protocol is designed to measure the intracellular accumulation of squalene following treatment with this compound. The experimental setup is similar to the cholesterol biosynthesis assay, with the key difference being the analysis of the squalene fraction after TLC.

Protocol:

  • Follow steps 1-4 of the Cholesterol Biosynthesis Assay .

  • TLC Separation and Quantification:

    • Develop the TLC plate in a solvent system that effectively separates squalene (e.g., hexane).

    • Identify the squalene spot (a squalene standard should be run in parallel).

    • Scrape the silica gel corresponding to the squalene spot and quantify the radioactivity as described above.

  • Data Analysis: An increase in radioactivity in the squalene fraction of this compound-treated cells compared to the control indicates squalene accumulation.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels of key enzymes in the cholesterol biosynthesis pathway.

Materials:

  • HepG2 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Squalene Epoxidase, anti-HMGCR, anti-SREBP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis and Protein Quantification:

    • Wash the treated HepG2 cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways and Visualizations

This compound primarily impacts the cholesterol biosynthesis pathway. The inhibition of squalene epoxidase leads to feedback mechanisms that can influence the expression and activity of other enzymes in the pathway, primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

G cluster_pathway Cholesterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Squalene Squalene Mevalonate->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps HMGCR HMG-CoA Reductase SE Squalene Epoxidase This compound This compound This compound->SE Inhibition

Caption: Simplified cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on Squalene Epoxidase.

G cluster_srebp SREBP-2 Feedback Regulation LowCholesterol Low Intracellular Cholesterol SREBP_ER SREBP-2 in ER (Inactive) LowCholesterol->SREBP_ER Activates transport to Golgi SREBP_Golgi SREBP-2 Cleavage in Golgi SREBP_ER->SREBP_Golgi nSREBP Nuclear SREBP-2 (Active Transcription Factor) SREBP_Golgi->nSREBP Proteolytic Cleavage SRE Sterol Response Element (SRE) in DNA nSREBP->SRE Binds to Gene_Expression Increased Transcription of Cholesterol Synthesis Genes (e.g., HMGCR, SE) SRE->Gene_Expression This compound This compound SE_Inhibition Squalene Epoxidase Inhibition This compound->SE_Inhibition SE_Inhibition->LowCholesterol Leads to

Caption: SREBP-2 mediated feedback loop activated by low cholesterol levels resulting from this compound action.

References

Application Notes and Protocols for FR194738 in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of FR194738, a potent squalene epoxidase inhibitor, in hamster models of hyperlipidemia. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of squalene to 2,3-oxidosqualene, this compound effectively reduces the de novo synthesis of cholesterol. In hamster liver microsomes, this compound exhibits a potent inhibitory effect with an IC50 value of 14 nM.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (inhibited by statins) Squalene Squalene Mevalonate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cholesterol Cholesterol 2,3-Oxidosqualene->Cholesterol This compound This compound This compound->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in hamster models.

Table 1: Effect of this compound on Serum Lipid Levels in Hamsters (10-Day Treatment)

Administration RouteDosageTotal Cholesterol ChangeNon-HDL-C ChangeHDL-C ChangeTriglyceride Change
Oral Gavage 10 mg/kg/dayDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
32 mg/kg/daySignificant decreaseSignificant decreaseSignificant decreaseSignificant decrease
100 mg/kg/day↓ 22%[1]Significant decreaseSignificant decrease↓ 9%[1]
Dietary Admixture 0.01%Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease
0.32%Dose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decrease

Data compiled from studies on hyperlipidemic hamster models.[1]

Experimental Protocols

1. Hyperlipidemic Hamster Model

A common model to study the effects of lipid-lowering agents is the diet-induced hyperlipidemic hamster.

  • Animal Strain: Male Golden Syrian hamsters.

  • Age: 6 weeks old.

  • Weight: 70-110 grams.

  • Acclimation: Acclimate animals for at least one week upon arrival, with free access to standard chow and water.

  • Diet: To induce hyperlipidemia, feed the hamsters a high-fat and high-cholesterol diet for a specified period before drug administration.

2. This compound Formulation and Administration

This compound can be administered via oral gavage or as a dietary admixture.

a) Oral Gavage Formulation

  • Vehicle: A common vehicle for oral administration is a suspension in 10% DMSO and 90% corn oil.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution.

    • Add the corn oil to the DMSO stock solution to achieve the final desired concentration.

    • Vortex the solution thoroughly before each administration to ensure a uniform suspension.

  • Administration:

    • Administer the formulation daily via oral gavage for 10 consecutive days.[1]

    • The volume of administration should be calculated based on the animal's body weight.

b) Dietary Admixture

  • Preparation:

    • Thoroughly mix the calculated amount of this compound with the powdered high-fat/high-cholesterol diet to achieve the desired percentage (e.g., 0.01% to 0.32%).[1]

    • Ensure homogenous distribution of the compound within the feed.

  • Administration:

    • Provide the medicated diet to the hamsters ad libitum for 10 days.[1]

    • Monitor food intake to estimate the daily dosage received by the animals.

3. Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (10 days) cluster_2 Post-treatment Phase Acclimation Acclimation Diet-induced Hyperlipidemia Diet-induced Hyperlipidemia Acclimation->Diet-induced Hyperlipidemia Randomization Randomization Diet-induced Hyperlipidemia->Randomization Drug Administration Drug Administration Randomization->Drug Administration Daily Monitoring Daily Monitoring Drug Administration->Daily Monitoring Blood Collection Blood Collection Daily Monitoring->Blood Collection Serum Analysis Serum Analysis Blood Collection->Serum Analysis Data Analysis Data Analysis Serum Analysis->Data Analysis

Caption: A typical experimental workflow for evaluating this compound in hamsters.

4. Sample Collection and Analysis

  • Blood Collection: At the end of the treatment period, collect blood samples from the hamsters.

  • Serum Preparation: Separate the serum by centrifugation.

  • Lipid Analysis: Analyze the serum samples for total cholesterol, HDL cholesterol, non-HDL cholesterol, and triglycerides using standard enzymatic kits.

Logical Relationship of Experimental Design

G Hypothesis Hypothesis Hamster Model Hamster Model Hypothesis->Hamster Model This compound Dosing This compound Dosing Hypothesis->this compound Dosing Outcome Measures Outcome Measures Hamster Model->Outcome Measures This compound Dosing->Outcome Measures Statistical Analysis Statistical Analysis Outcome Measures->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

These notes and protocols provide a foundation for conducting robust preclinical studies with this compound in hamster models. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data in the evaluation of this promising lipid-lowering agent.

References

Application Notes and Protocols for Studying Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid droplets (LDs) are dynamic organelles crucial for cellular energy homeostasis, lipid storage, and signaling. Their dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Understanding the mechanisms of LD formation is therefore a key area of research. This document provides detailed application notes and protocols for utilizing chemical inhibitors to study the pathways of lipid droplet biogenesis.

While the query specified FR194738, it is important to clarify its primary mechanism. This compound is a potent inhibitor of squalene epoxidase, an enzyme in the cholesterol biosynthesis pathway.[1][2] It is primarily used to study cholesterol metabolism. For the direct study of triglyceride-rich lipid droplet formation, inhibitors of Diacylglycerol Acyltransferase (DGAT) are the more specific and appropriate tools, as DGAT catalyzes the final, committed step in triglyceride synthesis.[3][4][5]

This document will therefore cover both:

  • This compound: For studying the role of the cholesterol synthesis pathway.

  • DGAT1 Inhibitors: As the primary tool for investigating triglyceride-rich lipid droplet formation.

Section 1: this compound - An Inhibitor of Cholesterol Biosynthesis

Application Note

This compound is a selective inhibitor of squalene epoxidase, a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol synthesis pathway.[1] By blocking this step, this compound effectively inhibits the downstream synthesis of cholesterol and leads to an accumulation of intracellular squalene.[2] Its utility in lipid droplet research is primarily for investigating the formation of cholesterol ester-rich LDs or exploring the interplay between the cholesterol and triglyceride synthesis pathways.

Mechanism of Action: Cholesterol Synthesis Pathway

The diagram below illustrates the point of inhibition by this compound in the cholesterol biosynthesis pathway.

FR194738_Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ...multiple steps... Mevalonate Mevalonate HMGCoA->Mevalonate ...multiple steps... Squalene Squalene Mevalonate->Squalene ...multiple steps... SE Squalene Epoxidase Squalene->SE Oxidosqualene 2,3-Oxidosqualene Cholesterol Cholesterol Oxidosqualene->Cholesterol ...multiple steps... SE->Oxidosqualene This compound This compound This compound->SE Inhibits DGAT1_Inhibitor_Mechanism DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triglyceride (TG) LD Lipid Droplet TAG->LD packaged into DGAT1->TAG Inhibitor DGAT1 Inhibitor (e.g., T-863) Inhibitor->DGAT1 Inhibits Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_process Day 3: Staining & Imaging cluster_analysis Analysis seed 1. Seed Cells (e.g., HepG2, Huh7) on coverslips preincubate 2. Pre-incubate with DGAT1 Inhibitor (1 hour) seed->preincubate induce 3. Add Oleic Acid + Inhibitor (4-24 hours) preincubate->induce fix 4. Fix Cells (e.g., 4% PFA) induce->fix stain 5. Stain Lipids & Nuclei (BODIPY 493/503 & DAPI) fix->stain image 6. Acquire Images (Fluorescence Microscope) stain->image quantify 7. Quantify LDs (ImageJ/CellProfiler) - Number per cell - Size/Area per cell image->quantify

References

Application Notes and Protocols for In Vitro Squalene Epoxidase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical enzyme in the sterol biosynthesis pathway. It catalyzes the stereospecific conversion of squalene to 2,3-(S)-oxidosqualene, the first oxygenation step in cholesterol synthesis.[1][2][3] As a rate-limiting enzyme in this pathway, SE is a key target for the development of drugs to treat hypercholesterolemia, fungal infections, and certain types of cancer.[1][2] Accurate and reliable in vitro assays are essential for screening and characterizing potential SE inhibitors. This document provides detailed protocols for measuring squalene epoxidase activity in vitro, along with data presentation guidelines and a visual representation of the experimental workflow.

Signaling Pathway and Experimental Logic

Squalene epoxidase is a flavin adenine dinucleotide (FAD)-dependent monooxygenase that requires NADPH and molecular oxygen to function.[4][5] The enzyme is typically localized in the microsomal fraction of cells.[4] The assay principle involves incubating the enzyme source with its substrate, squalene, and necessary cofactors, and then quantifying either the consumption of the substrate or the formation of the product, 2,3-oxidosqualene. Inhibition of the enzyme leads to a decrease in product formation or squalene consumption, which can be quantified to determine the potency of inhibitory compounds (e.g., by calculating the IC50 value).

Squalene_Epoxidase_Pathway cluster_assay In Vitro Squalene Epoxidase Assay Squalene Squalene (Substrate) SE Squalene Epoxidase (Enzyme) Squalene->SE Product 2,3-Oxidosqualene (Product) SE->Product NADPH NADPH (Cofactor) NADPH->SE FAD FAD (Cofactor) FAD->SE O2 O₂ (Cofactor) O2->SE Inhibitor Inhibitor Inhibitor->SE

Caption: Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene.

Quantitative Data Summary

The following table summarizes key quantitative data for squalene epoxidase activity and inhibition from various sources. This information is crucial for assay validation and comparison of results.

ParameterOrganism/SourceValueReference
Enzyme Kinetics
Km for SqualeneTrichophyton rubrum13 µM[6]
VmaxTrichophyton rubrum0.71 nmol/h/mg of protein[6]
Inhibitor IC50 Values
TerbinafineTrichophyton rubrum15.8 nM[6]
TerbinafineHuman (HLM assay)7.7 µM[1][7]
NaftifineTrichophyton rubrum114.6 nM[6]
TolciclateTrichophyton rubrum28.0 nM[6]
TolnaftateTrichophyton rubrum51.5 nM[6]
NB-598Mammalian10 - 60 nM[1][7]
Cmpd-4"Mammalian10 - 60 nM[7]
AmorolfineTrichophyton rubrum30 µM[6]

Experimental Protocols

Two primary methods for assaying squalene epoxidase activity are presented below: a radioactivity-based assay and an HPLC-based assay.

Protocol 1: Radioactivity-Based Squalene Epoxidase Assay

This protocol is a highly sensitive method that utilizes a radiolabeled substrate to track product formation.

Materials:

  • Enzyme source: Microsomes from yeast (e.g., Saccharomyces cerevisiae) or other cell types.

  • Substrate: [14C]Farnesyl pyrophosphate or [3H]Squalene.

  • Reaction Buffer: 100 µM Tris-HCl, pH 7.5.

  • Cofactors: 100 µM FAD, 3 mM NADPH or NADH.[4][8]

  • Stop Solution: 90% (v/v) ethanol containing 15% KOH and 0.2% pyrogallol.[8]

  • Extraction Solvent: Petroleum ether.

  • Scintillation cocktail.

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from the desired source (e.g., yeast cells) by differential centrifugation. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, FAD, and NADPH.

  • Enzyme Addition: Add the microsomal enzyme preparation to the reaction mixture.

  • Pre-incubation: If testing inhibitors, add the test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 30°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]Farnesyl pyrophosphate or [3H]Squalene).

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes) with constant shaking.[8]

  • Reaction Termination: Stop the reaction by adding the stop solution.[8]

  • Saponification: Heat the tubes at 75°C for 20 minutes for saponification.[8]

  • Extraction: Extract the unsaponified lipids (including the product) by adding petroleum ether, vortexing, and centrifuging to separate the phases.[8]

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: HPLC-Based Squalene Epoxidase Assay

This method offers a non-radioactive alternative by measuring the consumption of squalene using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

  • Enzyme source: Microsomes.

  • Substrate: Squalene.

  • Reaction Buffer: As described in Protocol 1.

  • Cofactors: FAD and NADPH.

  • Stop Solution: Methanol or another suitable organic solvent.

  • HPLC system with a UV/visible detector and an octadecylsilane (C18) column.

  • Mobile Phase: Acetonitrile/water (95.5/0.5, v/v).[9]

  • Test compounds (inhibitors).

Procedure:

  • Enzyme and Reaction Setup: Follow steps 1-4 from Protocol 1.

  • Reaction Initiation: Start the reaction by adding squalene to the reaction mixture.

  • Time-course Sampling: At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture and immediately add them to a tube containing the stop solution to terminate the reaction.

  • Sample Preparation: Centrifuge the stopped reaction aliquots to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the C18 HPLC column.

  • Detection: Monitor the elution of squalene using a UV/visible detector at 195 nm.[9]

  • Quantification: Determine the amount of squalene remaining at each time point by comparing the peak area to a standard curve of known squalene concentrations.[9] The rate of squalene consumption is indicative of the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro squalene epoxidase activity assay, applicable to both radioactive and HPLC-based detection methods.

experimental_workflow cluster_prep Preparation cluster_assay_steps Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Enzyme Source Preparation (e.g., Microsomes) Reaction_Setup Reaction Mixture Setup Enzyme_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Cofactors, Substrate) Reagent_Prep->Reaction_Setup Inhibitor_Add Add Inhibitor (Optional) Reaction_Setup->Inhibitor_Add Preincubation Pre-incubation Reaction_Setup->Preincubation No Inhibitor Inhibitor_Add->Preincubation Reaction_Start Initiate Reaction (Add Substrate) Preincubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Extraction Product/Substrate Extraction Reaction_Stop->Extraction Quantification Quantification (Radioactivity or HPLC) Extraction->Quantification Data_Analysis Data Analysis (Activity, IC50) Quantification->Data_Analysis

Caption: General workflow for the in vitro squalene epoxidase activity assay.

References

Application Notes and Protocols for Investigating Non-Alcoholic Fatty Liver Disease (NAFLD) with FR194738

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NAFLD is the dysregulation of hepatic lipid metabolism, particularly cholesterol biosynthesis. Squalene epoxidase (SQLE) is a rate-limiting enzyme in the cholesterol biosynthesis pathway. Recent studies have highlighted that SQLE is significantly upregulated in NAFLD and its inhibition can ameliorate the disease phenotype in preclinical models.

FR194738 is a potent and specific inhibitor of squalene epoxidase. While its direct application in NAFLD is not yet widely published, its mechanism of action makes it a valuable research tool to investigate the role of de novo cholesterol synthesis in the pathogenesis of NAFLD and to explore the therapeutic potential of SQLE inhibition.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo models of NAFLD.

Mechanism of Action of this compound in the Context of NAFLD

This compound specifically inhibits squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in cholesterol synthesis. In the context of NAFLD, increased SQLE activity contributes to the accumulation of free cholesterol in hepatocytes. This excess free cholesterol is lipotoxic and can trigger a cascade of detrimental downstream effects, including:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of free cholesterol can induce ER stress, leading to the unfolded protein response (UPR).

  • Mitochondrial Dysfunction: Lipotoxicity can impair mitochondrial function, increasing the production of reactive oxygen species (ROS) and promoting oxidative stress.

  • Inflammation: Free cholesterol crystals and ROS can activate inflammatory pathways, such as the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.

  • Hepatic Stellate Cell (HSC) Activation: Inflammatory signals and hepatocellular injury can activate HSCs, the primary cell type responsible for liver fibrosis.

By inhibiting SQLE, this compound is hypothesized to reduce the intracellular pool of free cholesterol, thereby mitigating these downstream pathological events.

cluster_pathway Hypothesized Signaling Pathway of this compound in NAFLD Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene Cholesterol Free Cholesterol Accumulation Oxidosqualene->Cholesterol Leads to Lipotoxicity Lipotoxicity Cholesterol->Lipotoxicity SQLE->Oxidosqualene Catalyzes This compound This compound This compound->SQLE Inhibits Inflammation Inflammation (NF-κB activation) Lipotoxicity->Inflammation Fibrosis Fibrosis (HSC activation) Inflammation->Fibrosis NAFLD NAFLD Progression Fibrosis->NAFLD

Figure 1: Hypothesized mechanism of this compound in NAFLD.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Oleic Acid/Palmitic Acid-Induced HepG2 Cells
ParameterControlOA/PA (1mM)OA/PA + this compound (10 nM)OA/PA + this compound (50 nM)
Intracellular Triglyceride (mg/g protein) 15.2 ± 2.185.6 ± 7.352.1 ± 5.935.8 ± 4.2**
Intracellular Cholesterol (µg/g protein) 8.9 ± 1.025.3 ± 2.815.7 ± 1.911.2 ± 1.5
Reactive Oxygen Species (ROS) (% of Control) 100320 ± 25185 ± 18*130 ± 15
TNF-α mRNA Expression (Fold Change) 1.08.5 ± 0.94.2 ± 0.52.1 ± 0.3**
α-SMA mRNA Expression (Fold Change) 1.06.8 ± 0.73.5 ± 0.41.9 ± 0.2**
*p < 0.05, *p < 0.01 vs. OA/PA group.
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
ParameterChow DietHFDHFD + this compound (10 mg/kg)HFD + this compound (30 mg/kg)
Body Weight (g) 25.2 ± 1.842.5 ± 3.138.1 ± 2.535.4 ± 2.2**
Liver Weight (g) 1.1 ± 0.12.5 ± 0.31.9 ± 0.21.6 ± 0.2
Serum ALT (U/L) 35 ± 5152 ± 1898 ± 12*65 ± 9
Serum AST (U/L) 48 ± 6185 ± 22120 ± 1585 ± 11**
Hepatic Triglycerides (mg/g tissue) 12.8 ± 1.598.7 ± 10.265.4 ± 8.142.1 ± 5.9
Hepatic Cholesterol (mg/g tissue) 2.1 ± 0.38.9 ± 1.15.6 ± 0.7*3.8 ± 0.5
NAFLD Activity Score (NAS) 0.5 ± 0.26.2 ± 0.84.1 ± 0.62.5 ± 0.4**
Fibrosis Score 02.5 ± 0.51.5 ± 0.40.8 ± 0.3**
*p < 0.05, *p < 0.01 vs. HFD group.

Experimental Protocols

In Vitro Model of NAFLD

Objective: To assess the efficacy of this compound in reducing lipid accumulation, oxidative stress, and inflammatory and fibrotic markers in hepatocytes treated with free fatty acids.

Cell Line: Human hepatoma cell line (e.g., HepG2 or Huh7).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid (OA) and Palmitic acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Oil Red O staining solution

  • Reagents for triglyceride and cholesterol quantification

  • DCFDA-based assay kit for ROS measurement

  • RNA extraction kit and reagents for RT-qPCR

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Fatty Acid Solution: Prepare a 10 mM stock solution of OA and PA (2:1 molar ratio) in 0.1 M NaOH at 70°C. Complex this with 10% fatty acid-free BSA in serum-free DMEM to a final concentration of 1 mM.

  • Induction of Steatosis and Treatment:

    • Seed HepG2 cells in appropriate culture plates.

    • Once cells reach 70-80% confluency, replace the medium with serum-free DMEM containing 1 mM OA/PA.

    • Concurrently, treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) or vehicle control (DMSO).

    • Incubate for 24 hours.

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining: Fix cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets.

    • Triglyceride and Cholesterol Quantification: Lyse cells and measure intracellular triglyceride and cholesterol levels using commercially available kits.

  • Measurement of Oxidative Stress:

    • Incubate cells with a DCFDA probe.

    • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

  • Gene Expression Analysis:

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (RT-qPCR) to analyze the expression of genes related to inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., α-SMA, COL1A1).

cluster_workflow In Vitro Experimental Workflow start Start culture Culture HepG2 Cells start->culture induce Induce Steatosis with OA/PA and Treat with this compound culture->induce assess Assess Endpoints after 24h induce->assess lipid Lipid Accumulation (Oil Red O, TG/Cholesterol Assay) assess->lipid ros Oxidative Stress (DCFDA Assay) assess->ros gene Gene Expression (RT-qPCR) assess->gene end End lipid->end ros->end gene->end

Figure 2: Workflow for in vitro NAFLD studies with this compound.
In Vivo Model of NAFLD

Objective: To evaluate the therapeutic effect of this compound on the development and progression of NAFLD in a diet-induced mouse model.

Animal Model: C57BL/6J mice.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • Standard chow diet

  • High-Fat Diet (HFD; e.g., 60% kcal from fat) or Methionine-Choline Deficient (MCD) diet

  • This compound

  • Reagents for serum biochemical analysis (ALT, AST, triglycerides, cholesterol)

  • Hematoxylin and Eosin (H&E) and Sirius Red staining reagents

  • RNA extraction and RT-qPCR reagents

Protocol:

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Induction of NAFLD and Treatment:

    • Divide mice into four groups: (1) Chow diet + Vehicle, (2) HFD + Vehicle, (3) HFD + this compound (10 mg/kg), (4) HFD + this compound (30 mg/kg).

    • Administer the respective diets for 12-16 weeks.

    • Administer this compound or vehicle daily by oral gavage.

    • Monitor body weight and food intake weekly.

  • Sample Collection:

    • At the end of the study, collect blood via cardiac puncture for serum biochemical analysis.

    • Euthanize mice and harvest the livers. Weigh the livers and take portions for histology, lipid analysis, and gene expression studies.

  • Biochemical Analysis:

    • Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol.

  • Histological Analysis:

    • Fix liver tissue in 10% formalin and embed in paraffin.

    • Stain sections with H&E to assess steatosis, inflammation, and ballooning.

    • Stain sections with Sirius Red to visualize and quantify collagen deposition (fibrosis).

    • Score the liver histology using the NAFLD Activity Score (NAS).

  • Hepatic Lipid and Gene Expression Analysis:

    • Homogenize liver tissue to measure hepatic triglyceride and cholesterol content.

    • Extract RNA from liver tissue for RT-qPCR analysis of genes involved in lipogenesis (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, MCP-1), and fibrosis (e.g., TGF-β, COL1A1).

cluster_workflow In Vivo Experimental Workflow start Start acclimatize Acclimatize C57BL/6J Mice start->acclimatize induce Induce NAFLD with HFD and Treat with this compound (12-16 weeks) acclimatize->induce collect Sample Collection (Blood and Liver) induce->collect biochem Serum Biochemical Analysis (ALT, AST, Lipids) collect->biochem histo Histological Analysis (H&E, Sirius Red, NAS) collect->histo gene Hepatic Lipid and Gene Expression Analysis collect->gene end End biochem->end histo->end gene->end

Figure 3: Workflow for in vivo NAFLD studies with this compound.

Conclusion

This compound, as a specific inhibitor of squalene epoxidase, represents a valuable pharmacological tool for investigating the role of cholesterol biosynthesis in the pathogenesis of NAFLD. The provided protocols offer a framework for researchers to explore the therapeutic potential of SQLE inhibition in preclinical models of this widespread liver disease. The expected outcomes include the amelioration of steatosis, inflammation, and fibrosis, providing a strong rationale for further development of SQLE inhibitors for the treatment of NAFLD and NASH.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of FR194738 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of FR194738, a potent squalene epoxidase inhibitor, in human plasma. The described method is tailored for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The protocol details a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a novel inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its potential as a lipid-lowering agent necessitates a reliable and robust analytical method to quantify its concentration in biological matrices for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma, supporting drug development programs.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally similar compound. For the purpose of this note, we will propose a structurally related analog, if a stable isotope-labeled standard is not available.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
4.030

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound440.2121.110025
Internal StandardTo be determinedTo be determined100To be determined

Note: The precursor ion for this compound is based on its molecular weight of 476.11 as a hydrochloride salt, with the free base having a molecular weight of 439.66. The selected precursor ion [M+H]+ is 440.2. The product ion is a plausible fragment and would need to be confirmed experimentally.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear range of 1-1000 ng/mL is proposed.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.

Data Presentation

Table 3: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
>0.99

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low3<1585-115<1585-115
Medium150<1585-115<1585-115
High800<1585-115<1585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Squalene_epoxidase_inhibition Squalene_epoxidase_inhibition Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene_epoxidase_inhibition->Lanosterol

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic studies during drug development. The method meets the general criteria for bioanalytical method validation, ensuring the generation of high-quality data for crucial decision-making in preclinical and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FR194738 Concentration for Inhibiting Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing FR194738 to inhibit cholesterol synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Poor solubility of this compound in aqueous media. This compound is a hydrophobic molecule.Prepare a stock solution in an organic solvent such as DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Inconsistent or lower-than-expected inhibition of cholesterol synthesis. - Inaccurate concentration of this compound stock solution.- Degradation of this compound stock solution.- Cell line-specific differences in sensitivity.- Issues with the cholesterol synthesis assay itself.- Verify the concentration of your stock solution using spectrophotometry or another appropriate method.- Aliquot and store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]- Titrate this compound across a wider concentration range to determine the optimal inhibitory concentration for your specific cell line.- Include positive and negative controls in your assay. A known inhibitor of cholesterol synthesis (e.g., a statin) can serve as a positive control.
Unexpected increase in HMG-CoA reductase activity at high this compound concentrations. Inhibition of squalene epoxidase by this compound can lead to a feedback mechanism that upregulates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[2]This is an expected physiological response.[2] To confirm this, you can measure the activity of HMG-CoA reductase in parallel with your cholesterol synthesis inhibition assay. Consider the implications of this feedback loop on your experimental interpretation.
Accumulation of squalene is observed, but cholesterol levels are not significantly reduced. - Insufficient incubation time with this compound.- The concentration of this compound is not high enough to completely block the pathway.- The assay to measure cholesterol is not sensitive enough.- Increase the incubation time to allow for the turnover of existing cholesterol pools.- Perform a dose-response experiment to ensure you are using a saturating concentration of this compound.- Validate the sensitivity and dynamic range of your cholesterol measurement assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this step, this compound effectively blocks the downstream synthesis of cholesterol and leads to the accumulation of squalene.[2]

Q2: How does the inhibitory activity of this compound compare to statins?

A2: this compound acts on a different enzyme in the cholesterol synthesis pathway than statins. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate.[3][4] In HepG2 cells, this compound was found to be a more potent inhibitor of cholesterol biosynthesis than simvastatin, fluvastatin, and pravastatin, with a lower IC50 value.[1][5]

Q3: What are the reported IC50 values for this compound?

A3: The IC50 values for this compound vary depending on the experimental system. A summary of reported values is provided in the data presentation table below.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the specific inhibition of squalene epoxidase. While comprehensive off-target profiling may not be extensively published, the observed accumulation of squalene upon treatment is a strong indicator of its on-target activity.[2] As with any inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific experimental system.

Data Presentation

Table 1: Inhibitory Concentrations of this compound on Cholesterol Synthesis and Squalene Epoxidase Activity

Experimental SystemParameter MeasuredIC50 ValueReference
Intact HepG2 cellsInhibition of [14C]acetate incorporation into free cholesterol4.9 nM[2][5]
Intact HepG2 cellsInhibition of [14C]acetate incorporation into cholesteryl ester8.0 nM[1][5]
HepG2 cell homogenatesInhibition of squalene epoxidase activity9.8 nM[1][2]
Hamster liver microsomesInhibition of squalene epoxidase activity14 nM[5]
HepG2 cellsOverall inhibition of cholesterol biosynthesis2.1 nM[1][5]

Experimental Protocols

Protocol: Determination of this compound IC50 for Cholesterol Synthesis Inhibition in HepG2 Cells

This protocol is adapted from methodologies described in the literature.[2][5]

1. Cell Culture and Plating:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seed HepG2 cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

2. Preparation of this compound and Radiolabeled Acetate:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.
  • Prepare a working solution of [14C]acetate in culture medium.

3. Treatment and Labeling:

  • Wash the cells with serum-free medium.
  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
  • Pre-incubate the cells with this compound for a specified period (e.g., 2 hours).
  • Add the [14C]acetate working solution to each well and incubate for an additional period (e.g., 2-4 hours).

4. Lipid Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

5. Thin-Layer Chromatography (TLC):

  • Spot the lipid extracts onto a silica TLC plate.
  • Develop the TLC plate using a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
  • Visualize the lipid spots using iodine vapor or a suitable stain.

6. Quantification and Data Analysis:

  • Excise the spots corresponding to cholesterol and measure the radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis cluster_result Result prep_cells Prepare HepG2 Cells pre_incubate Pre-incubate with this compound prep_cells->pre_incubate prep_fr Prepare this compound Dilutions prep_fr->pre_incubate prep_acetate Prepare [14C]Acetate add_acetate Add [14C]Acetate prep_acetate->add_acetate pre_incubate->add_acetate lipid_extraction Lipid Extraction add_acetate->lipid_extraction tlc TLC Separation lipid_extraction->tlc quantification Quantification tlc->quantification ic50 IC50 Determination quantification->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

cholesterol_synthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_coa_reductase HMG-CoA Reductase (Statins) hmg_coa->hmg_coa_reductase mevalonate Mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase oxidosqualene 2,3-Oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol cholesterol Cholesterol lanosterol->cholesterol hmg_coa_reductase->mevalonate squalene_epoxidase->oxidosqualene This compound This compound This compound->squalene_epoxidase

References

FR194738 stability in cell culture media over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FR194738, a potent squalene epoxidase inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway. By inhibiting SE, this compound blocks the synthesis of cholesterol and leads to an accumulation of squalene within the cell.

Q2: What is the stability of this compound in cell culture media?

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For short-term storage, the stock solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: In which cell lines has this compound been shown to be active?

A4: this compound has been demonstrated to be a potent inhibitor of squalene epoxidase in HepG2 (human liver cancer) cells.[1] Its efficacy in other cell lines will depend on the expression and activity of squalene epoxidase in those cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no observable effect of this compound Compound Instability: this compound may have degraded in the cell culture medium over the course of the experiment.Prepare fresh working solutions for each experiment. If the experiment is long-term, consider replenishing the media with fresh compound at regular intervals. Perform a stability test as outlined in the protocols section.
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Resistance: The target cell line may have low expression or activity of squalene epoxidase.Confirm the expression of squalene epoxidase in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as HepG2.
Precipitation of Compound: this compound may have precipitated out of the culture medium, especially at higher concentrations.Visually inspect the culture medium for any signs of precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). Consider using a solubilizing agent if necessary.
Observed Cellular Toxicity Solvent Toxicity: The concentration of the organic solvent used to dissolve this compound may be too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells. Run a solvent control (vehicle) to assess its effect on cell viability.
Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.Use the lowest effective concentration of this compound as determined by a dose-response curve.
Variability between Experiments Inconsistent Cell Health/Density: Variations in cell confluency or passage number can affect experimental outcomes.Standardize your cell culture procedures. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Use cells within a specific passage number range.
Inconsistent Compound Handling: Differences in the preparation, storage, or application of this compound can lead to variability.Follow a standardized protocol for preparing and handling the compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Method for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Aliquot the solution into separate sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point, remove one aliquot and store it at -80°C until analysis. The T=0 sample should be frozen immediately without incubation.

  • After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Time (hours)Concentration of this compound (µM)% Remaining
0Initial Concentration100%
2Measured ConcentrationCalculated %
4Measured ConcentrationCalculated %
8Measured ConcentrationCalculated %
24Measured ConcentrationCalculated %
48Measured ConcentrationCalculated %
72Measured ConcentrationCalculated %
Protocol 2: General Protocol for a Cell-Based Assay with this compound using HepG2 Cells

This protocol describes a general workflow for treating HepG2 cells with this compound to assess its effect on a downstream endpoint (e.g., cell viability, cholesterol synthesis).

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS)

  • This compound stock solution (in DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

  • Assay-specific reagents (e.g., cell viability reagent, cholesterol quantification kit)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: After the incubation period, perform the desired assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the effect of this compound on the measured endpoint.

Visualizations

FR194738_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SE) Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... This compound This compound This compound->Squalene

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., HepG2) Prepare_Compound 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells Prepare_Compound->Treat_Cells Incubate 4. Incubate Treat_Cells->Incubate Perform_Assay 5. Perform Assay (e.g., Viability) Incubate->Perform_Assay Analyze_Data 6. Analyze Data Perform_Assay->Analyze_Data

Caption: General experimental workflow for a cell-based assay with this compound.

References

Potential off-target effects of FR194738 in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FR194738 in cellular assays. The information focuses on potential off-target effects and other experimental considerations to ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[2] By inhibiting SE, this compound blocks the synthesis of cholesterol and leads to the accumulation of squalene within the cell.[2][3]

Q2: Are there any known off-target effects of this compound?

Currently, there is no publicly available data from broad selectivity panels (e.g., kinase or receptor panels) to definitively characterize the off-target profile of this compound. As with any small molecule inhibitor, off-target activity is possible and should be considered when interpreting experimental results.

Q3: What are the potential consequences of on-target this compound activity in cellular assays?

The primary on-target effect of this compound is the inhibition of cholesterol synthesis.[2] This can have several downstream consequences that might be misinterpreted as off-target effects:

  • Squalene Accumulation: Inhibition of squalene epoxidase leads to a buildup of intracellular squalene.[2] High levels of squalene could potentially have biological effects independent of cholesterol depletion.

  • Effects on Cell Growth and Viability: Cholesterol is an essential component of cell membranes. Depleting cholesterol can affect membrane fluidity, lipid raft formation, and cell signaling, which may lead to decreased cell proliferation or viability.

  • Alterations in Gene Expression: Cells may respond to cholesterol depletion by upregulating genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase and the LDL receptor. This compound has been shown to cause a moderate increase in HMG-CoA reductase activity at high concentrations.[2]

Q4: How can I assess the potential for off-target effects in my experiments?

To determine if an observed effect is due to off-target activity of this compound, consider the following controls:

  • Use a structurally unrelated squalene epoxidase inhibitor: If a different SE inhibitor (e.g., terbinafine) produces the same phenotype, it is more likely that the effect is due to on-target inhibition of cholesterol synthesis.

  • Rescue experiment with downstream metabolites: Supplementing the culture medium with mevalonate or cholesterol could rescue the observed phenotype, indicating that it is a consequence of inhibiting the cholesterol biosynthesis pathway.

  • Perform a dose-response analysis: Correlate the concentration of this compound required to elicit the phenotype with its known IC50 for squalene epoxidase inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected decrease in cell viability or proliferation. Inhibition of cholesterol synthesis is impacting cell membrane integrity and signaling.Perform a rescue experiment by adding exogenous cholesterol to the culture medium. If viability is restored, the effect is likely on-target.
Changes in the expression of genes unrelated to cholesterol metabolism. Squalene accumulation or cholesterol depletion may have indirect effects on cellular signaling pathways.Investigate the known downstream effects of altered lipid metabolism. Use a structurally unrelated SE inhibitor to confirm the phenotype.
The observed phenotype does not correlate with the known IC50 of this compound for SE inhibition. This could be indicative of an off-target effect.Consider performing a selectivity screen to identify potential off-target interactions. Use a lower concentration of this compound that is still effective at inhibiting SE.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound.

Target System IC50 (nM)
Squalene EpoxidaseHepG2 cell homogenates9.8[1][2][3]
Cholesterol Synthesis from [14C]acetateIntact HepG2 cells4.9[2]
Cholesteryl Ester Synthesis from [14C]acetateIntact HepG2 cells8.0[3]
Cholesterol BiosynthesisHepG2 cells2.1[1]
Squalene EpoxidaseHamster liver microsomes14[1]

Experimental Protocols

Key Experiment: Measurement of Cholesterol Synthesis in HepG2 Cells

This protocol is adapted from studies investigating the effect of this compound on cholesterol metabolism.[2]

Objective: To quantify the rate of de novo cholesterol synthesis in HepG2 cells treated with this compound by measuring the incorporation of [14C]acetate.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • [14C]acetate

  • Lysis buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HepG2 cells in standard growth medium until they reach the desired confluency.

  • Pre-incubation: To upregulate cholesterol synthesis, pre-incubate the cells in a medium containing lipoprotein-deficient serum for 18-24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 2-4 hours).

  • Radiolabeling: Add [14C]acetate to the culture medium and incubate for a defined period (e.g., 2 hours) to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them and extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).

  • Separation and Quantification: Separate the extracted lipids (including cholesterol and squalene) using thin-layer chromatography (TLC).

  • Scintillation Counting: Scrape the bands corresponding to cholesterol and squalene from the TLC plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Compare the counts from this compound-treated cells to the vehicle-treated control to determine the percent inhibition of cholesterol synthesis.

Visualizations

Cholesterol_Biosynthesis_Pathway Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps SE Squalene Epoxidase Squalene->SE Oxidosqualene 2,3-Oxidosqualene Cholesterol Cholesterol Oxidosqualene->Cholesterol Multiple Steps This compound This compound This compound->SE Inhibits SE->Oxidosqualene Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HepG2 Cells Preincubation Pre-incubate in Lipoprotein- Deficient Medium Culture->Preincubation Treatment Treat with this compound or Vehicle Preincubation->Treatment Radiolabeling Add [14C]acetate Treatment->Radiolabeling Lysis Cell Lysis and Lipid Extraction Radiolabeling->Lysis TLC Separate Lipids by TLC Lysis->TLC Quantification Scintillation Counting TLC->Quantification Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Dose_Response Does the phenotype correlate with the IC50 for SE inhibition? Start->Dose_Response Rescue Can the phenotype be rescued by adding exogenous cholesterol? Dose_Response->Rescue Yes Off_Target Potential for OFF-TARGET effect. Consider selectivity profiling. Dose_Response->Off_Target No On_Target Effect is likely ON-TARGET Rescue->On_Target Yes Rescue->Off_Target No

References

Technical Support Center: Troubleshooting FR194738 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected results during experiments with FR194738, a potent squalene epoxidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway. It blocks the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a decrease in downstream cholesterol synthesis and an accumulation of the substrate, squalene, within the cell.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent inhibitory activity in various cell lines, with HepG2 (human liver carcinoma) cells being a well-documented model. In HepG2 cell homogenates, this compound inhibits squalene epoxidase activity with an IC50 of 9.8 nM.[1] In intact HepG2 cells, it inhibits cholesterol synthesis from [14C]acetate with an IC50 of 4.9 nM.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller volumes for single use.

Q4: I am observing lower than expected inhibition of cholesterol synthesis. What are the possible reasons?

A4: Several factors could contribute to this:

  • Compound Degradation: Ensure the compound has been stored correctly and that the stock solution is not expired. Repeated freeze-thaw cycles should be avoided.

  • Cellular Health and Confluency: Use healthy, actively dividing cells. Cell confluency can affect metabolic rates; aim for consistent confluency across experiments.

  • Assay Conditions: Verify the concentration of precursors (e.g., [14C]acetate), incubation times, and the sensitivity of your detection method.

  • Cell Line Variability: Different cell lines may have varying sensitivities to this compound due to differences in metabolic pathway regulation.

Q5: My cells are showing signs of toxicity or reduced viability after treatment with this compound. Is this expected?

A5: At higher concentrations, the accumulation of squalene resulting from squalene epoxidase inhibition can lead to cellular toxicity.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides significant inhibition of cholesterol synthesis without causing excessive cell death in your specific cell line.

Q6: I see an unexpected increase in HMG-CoA reductase activity after treating cells with this compound. Is this a sign of an off-target effect?

A6: No, this is likely an expected downstream consequence of inhibiting the cholesterol biosynthesis pathway. When cellular cholesterol levels decrease due to the action of this compound, a feedback mechanism is often activated, leading to the upregulation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the pathway. One study found that at concentrations that inhibited cholesterol synthesis by 90%, this compound led to a moderate (4.6-fold) increase in HMG-CoA reductase activity.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No or weak inhibition of cholesterol synthesis 1. Inactive Compound: Improper storage or handling of this compound.- Prepare a fresh stock solution from a new vial. - Aliquot stock solutions to minimize freeze-thaw cycles.
2. Suboptimal Assay Conditions: Incorrect incubation time, substrate concentration, or cell density.- Optimize incubation time with the inhibitor. - Ensure substrate (e.g., radiolabeled acetate) is not limiting. - Maintain consistent cell seeding density and confluency.
3. Cell Line Resistance: The chosen cell line may have a less active cholesterol biosynthesis pathway or compensatory mechanisms.- Use a well-characterized cell line like HepG2 as a positive control. - Test a wider range of this compound concentrations.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.- Ensure thorough mixing of cell suspension before plating. - Check for and discard plates with edge effects.
2. Pipetting Errors: Inaccurate dispensing of compound or reagents.- Use calibrated pipettes. - Prepare a master mix of reagents where possible.
3. Compound Precipitation: this compound may precipitate in the culture medium.- Visually inspect wells for any signs of precipitation. - Ensure the final DMSO concentration is low and consistent across all wells.
Unexpected cell death or morphological changes 1. Squalene-induced Toxicity: Accumulation of squalene at high inhibitor concentrations.- Perform a dose-response and time-course experiment to assess cytotoxicity (e.g., using an MTT or LDH assay). - Choose a concentration that effectively inhibits the pathway without significant toxicity.
2. Solvent Toxicity: High concentration of the vehicle (e.g., DMSO).- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle-only control in your experiments.
Difficulty in detecting squalene accumulation 1. Insensitive Detection Method: The analytical method may lack the sensitivity to detect changes in squalene levels.- Utilize sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). - Ensure proper sample preparation and extraction of lipids.
2. Insufficient Inhibition: The concentration of this compound may be too low to cause a detectable accumulation of squalene.- Increase the concentration of this compound, keeping in mind potential cytotoxicity. - Increase the incubation time to allow for more significant squalene buildup.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on cholesterol synthesis and HMG-CoA reductase activity in HepG2 cells.

This compound ConcentrationInhibition of Cholesterol Synthesis (%)HMG-CoA Reductase Activity (fold increase)
~1 nM24%No significant increase
~5 nM (IC50)50%Not reported
~10 nM69%No significant increase
>10 nM90%4.6-fold increase
Data compiled from literature.[1]

Experimental Protocols

Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay (Cell Homogenate)
  • Cell Culture and Homogenate Preparation:

    • Culture HepG2 cells in appropriate media.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Homogenize the cells on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the microsomal fraction where squalene epoxidase is located.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the cell homogenate, a source of NADPH (cofactor), and FAD.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, radiolabeled squalene (e.g., [3H]squalene).

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a strong base (e.g., KOH in ethanol).

    • Extract the lipids using an organic solvent (e.g., hexane).

    • Analyze the extracted lipids using thin-layer chromatography (TLC) or HPLC to separate squalene from its product, 2,3-oxidosqualene.

    • Quantify the radioactivity in the squalene and 2,3-oxidosqualene spots/peaks to determine the percentage of inhibition.

Protocol 2: Cell-Based Cholesterol Synthesis Assay
  • Cell Culture and Treatment:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing varying concentrations of this compound (and a vehicle control).

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Radiolabeling of Newly Synthesized Cholesterol:

    • Add a radiolabeled precursor, such as [14C]acetate, to each well.

    • Incubate for a further period (e.g., 2-4 hours) to allow for incorporation into the cholesterol biosynthesis pathway.

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and lyse them.

    • Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

    • Separate the different lipid species (including cholesterol and squalene) using TLC or HPLC.

    • Quantify the amount of radioactivity incorporated into the cholesterol and squalene fractions using liquid scintillation counting or other appropriate methods.

    • Calculate the percentage of inhibition of cholesterol synthesis relative to the vehicle-treated control.

Visualizations

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Experimental Intervention cluster_feedback Feedback Regulation Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Accumulation Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Feedback Feedback Inhibition Cholesterol->Feedback This compound This compound This compound->Inhibition Inhibition->Squalene Inhibits Feedback->HMG_CoA Reduces Inhibition Upregulation Upregulation of HMG-CoA Reductase Feedback->Upregulation

Caption: Inhibition of Squalene Epoxidase by this compound and its downstream consequences.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify this compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Assay Review Assay Protocol (Controls, Reagents, Timing) Start->Check_Assay Problem_Identified Problem Identified? Check_Compound->Problem_Identified Check_Cells->Problem_Identified Check_Assay->Problem_Identified Optimize Optimize Experimental Parameters Problem_Identified->Optimize Yes Consult Consult Literature / Technical Support Problem_Identified->Consult No Re_run Re-run Experiment Optimize->Re_run

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: FR194738 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing FR194738. This resource provides troubleshooting guidance and frequently asked questions regarding the potential for interference of this compound with common cell viability and cytotoxicity assays, such as the MTT assay. Our aim is to help you ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and specific inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. Its chemical name is (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride. It is utilized in research to study the effects of inhibiting cholesterol synthesis.

Q2: Can this compound interfere with the MTT assay?

While there are no specific reports in the scientific literature detailing direct interference of this compound with the MTT assay, the possibility should not be dismissed. The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells. Compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal (apparent increase in cell viability). Although the chemical structure of this compound does not contain obvious strong reducing groups like thiols, its complex structure warrants caution.

Q3: What are the signs of potential interference with my MTT assay?

Signs of interference may include:

  • High background absorbance: In cell-free wells containing only media and this compound, a significant absorbance reading is detected after the addition of the MTT reagent and solubilization solution.

  • Inconsistent or unexpected results: The dose-response curve does not follow a typical sigmoidal shape, or the calculated IC50 values are not reproducible.

  • Discrepancies with other viability assays: Results from the MTT assay differ significantly from those obtained using alternative methods that are based on different principles.

Q4: How can I test for direct interference of this compound with the MTT assay?

A cell-free interference assay is a straightforward method to determine if this compound directly reduces the MTT reagent. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q5: What are some alternative viability assays I can use if I suspect interference?

If you suspect interference with the MTT assay, it is recommended to use an alternative viability assay that is based on a different principle. Good alternatives include:

  • Sulforhodamine B (SRB) assay: Measures total protein content.

  • Lactate Dehydrogenase (LDH) assay: Measures the release of a cytosolic enzyme upon membrane damage, indicating cytotoxicity.[1][2][3]

  • ATP-based assays (e.g., CellTiter-Glo®): Quantify ATP as a marker of metabolically active cells.[4][5][6][7][8][9]

A comparison of these assays is provided in the "Data Presentation" section.

Troubleshooting Guide

If you are encountering unexpected results with your viability assays when using this compound, consider the following troubleshooting steps:

  • Perform a Cell-Free Interference Test: This is the most critical first step to rule out direct chemical interference with your assay reagents.

  • Include Proper Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Compound Control (Cell-Free): Wells containing only culture medium and this compound at the highest concentration used in your experiment. This will reveal any direct effect of the compound on the assay reagents.

    • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Validate with an Orthogonal Assay: Confirm your results using a second viability assay that relies on a different biological principle (e.g., if you are using MTT, validate with an SRB or LDH assay).

  • Optimize Assay Conditions: Ensure that cell seeding density, incubation times, and reagent concentrations are optimized for your specific cell type and experimental conditions.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Inexpensive, widely used and established.Prone to interference from reducing agents and compounds affecting mitochondrial activity. Requires a solubilization step.[10]
SRB Staining of total cellular protein with sulforhodamine B dye.[11][12][13][14][15]Simple, sensitive, and less prone to interference from metabolic effects of compounds. Stable endpoint.Requires cell fixation, which can be a source of error. Not suitable for real-time measurements.
LDH Measurement of lactate dehydrogenase released from cells with damaged membranes.[1][2][3][16]Measures cytotoxicity directly. Non-destructive to remaining viable cells.Can have a high background if serum is used in the culture medium. Does not distinguish between different modes of cell death.[1]
CellTiter-Glo® Quantitation of ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[5][6][7][8][9]Highly sensitive, fast, and amenable to high-throughput screening. Fewer steps than MTT.[4][6]Reagents can be more expensive. ATP levels can be affected by factors other than viability.

Experimental Protocols

Protocol: Cell-Free MTT Interference Assay

This protocol is designed to determine if this compound directly reduces the MTT reagent in the absence of cells.

Materials:

  • 96-well clear flat-bottom plate

  • Cell culture medium (the same used for your cell-based assays)

  • This compound stock solution

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a serial dilution of this compound: In a 96-well plate, prepare a serial dilution of this compound in cell culture medium to cover the range of concentrations used in your cell-based experiments. Include a "medium only" control. It is recommended to test each concentration in triplicate.

  • Add MTT Reagent: Add MTT reagent to each well to the final concentration used in your standard MTT assay protocol.

  • Incubate: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 1-4 hours).

  • Add Solubilization Solution: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a plate reader.

Interpretation of Results:

  • No Interference: If the absorbance readings in the wells containing this compound are similar to the "medium only" control, it is unlikely that the compound directly interferes with the MTT reagent.

  • Interference: If there is a concentration-dependent increase in absorbance in the this compound-containing wells, this indicates direct reduction of MTT by the compound. In this case, the MTT assay is not a suitable method for assessing the cytotoxicity of this compound, and an alternative assay should be used.

Visualizations

MTT_Assay_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Interference_Mechanism MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Direct Reduction FalsePositive False Positive Signal (Apparent Viability) Formazan->FalsePositive This compound This compound (Potential Reducing Agent) This compound->MTT

Caption: Hypothetical Interference of this compound with the MTT Assay.

Assay_Selection_Workflow Start Start: Assess Viability with this compound InterferenceTest Perform Cell-Free MTT Interference Test Start->InterferenceTest Interference Interference Detected? InterferenceTest->Interference UseMTT Proceed with MTT Assay Interference->UseMTT No ChooseAlternative Select Alternative Assay (SRB, LDH, ATP-based) Interference->ChooseAlternative Yes End End: Reliable Data UseMTT->End ChooseAlternative->End

Caption: Decision Workflow for Selecting a Viability Assay.

References

How to address poor solubility of FR194738 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of FR194738, a potent squalene epoxidase inhibitor.[1][2][3]

Troubleshooting Guide

Issue: Precipitate forms when preparing aqueous solutions of this compound.

Possible Cause 1: Low intrinsic aqueous solubility.

This compound is a lipophilic molecule with inherently low solubility in water. Direct dissolution in aqueous buffers is likely to fail.

Solution:

  • Use of an organic co-solvent: Initially dissolve this compound in a water-miscible organic solvent before adding it to your aqueous medium. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1]

  • Step-wise dilution: After dissolving in an organic solvent, add the solution dropwise to the aqueous buffer while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.

  • Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]

Possible Cause 2: Incorrect solvent for the final application.

The choice of solvent system is critical and depends on whether the experiment is in vitro or in vivo.

Solution:

  • In Vitro Studies: For cell-based assays, a stock solution in 100% DMSO is often prepared first. This stock is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells.

  • In Vivo Studies: For animal studies, a vehicle containing a combination of solvents and solubilizing agents is necessary. A common formulation involves a mixture of DMSO and other excipients like corn oil or cyclodextrins.[1]

Issue: The compound is not dissolving even with the use of DMSO.

Possible Cause: Hygroscopic nature of DMSO.

DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness in dissolving highly lipophilic compounds.[1]

Solution:

  • Use freshly opened, anhydrous DMSO for preparing stock solutions.[1]

  • Store DMSO properly, tightly sealed and in a dry environment.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of this compound?

For a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, a concentration of 100 mg/mL (210.04 mM) in DMSO can be achieved with the help of sonication.[1] It is important to use newly opened DMSO due to its hygroscopic nature.[1]

2. How can I prepare this compound for in vivo administration?

Direct administration of a DMSO solution is often not suitable for in vivo studies due to potential toxicity. Here are two recommended protocols for preparing this compound for in vivo use:

  • Protocol 1 (with Cyclodextrin):

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

    • Add the DMSO stock solution to the SBE-β-CD solution to make a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] This method can achieve a solubility of at least 2.08 mg/mL.[1]

  • Protocol 2 (with Corn Oil):

    • Prepare a stock solution of this compound in DMSO.

    • Add the DMSO stock to corn oil to make a final solution of 10% DMSO and 90% corn oil.[1] This also achieves a solubility of at least 2.08 mg/mL.[1]

3. What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[4][5]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar drugs.[4][5]

  • Surfactants: These agents reduce surface tension and can form micelles to encapsulate and solubilize lipophilic drugs in aqueous solutions.[5][6]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows it to be soluble in water.[7][8]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[4][6][7][9]

  • Solid Dispersions: Dispersing the drug in a solid, inert carrier matrix at the molecular level can enhance solubility and dissolution.[7][10]

Quantitative Data

Solvent System Achievable Concentration Notes
DMSO100 mg/mL (210.04 mM)Requires sonication; use of fresh DMSO is critical.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.37 mM)Results in a clear solution suitable for in vivo use.[1]
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (4.37 mM)Results in a clear solution suitable for in vivo use.[1]

Experimental Protocols

Protocol: Preparation of this compound for In Vivo Administration using SBE-β-CD

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 20% SBE-β-CD solution:

    • Weigh the appropriate amount of SBE-β-CD powder.

    • Dissolve it in sterile saline to a final concentration of 20% (w/v).

    • Vortex until fully dissolved. This may require gentle warming.

  • Prepare a high-concentration stock of this compound in DMSO:

    • Weigh the required amount of this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a desired high concentration (e.g., 20.8 mg/mL).

    • Vortex and sonicate until the this compound is completely dissolved.

  • Prepare the final formulation:

    • To prepare a 1 mL final solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]

    • Vortex thoroughly to ensure a homogenous and clear solution. The final concentration of this compound in this example would be 2.08 mg/mL.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation This compound This compound Powder Stock High-Concentration Stock Solution This compound->Stock DMSO Anhydrous DMSO DMSO->Stock Final Final Injectable Solution Stock->Final 1 part SBE_CD SBE-β-CD Vehicle 20% SBE-β-CD in Saline SBE_CD->Vehicle Saline Sterile Saline Saline->Vehicle Vehicle->Final 9 parts

Caption: Experimental workflow for preparing this compound for in vivo studies.

cholesterol_synthesis_pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol 2,3-Oxidosqualene (Lanosterol Precursor) Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps This compound This compound This compound->Squalene_Epoxidase Inhibits HMG_CoA_Reductase->Mevalonate Squalene_Epoxidase->Lanosterol

Caption: Site of action of this compound in the cholesterol biosynthesis pathway.

References

Technical Support Center: Interpreting Squalene Accumulation Results with FR194738

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FR194738 in their experiments. Our goal is to help you accurately interpret variable squalene accumulation results and address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to squalene accumulation?

A1: this compound is a potent and selective inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene.[4] By inhibiting this enzyme, this compound blocks the downstream synthesis of cholesterol and causes the substrate, squalene, to accumulate within the cell.[1][2]

Q2: What is the expected outcome of a successful experiment with this compound?

A2: In a successful experiment, treatment of cells or tissues with this compound should result in a dose-dependent increase in intracellular squalene levels compared to vehicle-treated controls. Conversely, the levels of downstream products, such as cholesterol, are expected to decrease.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound will vary depending on the cell type or animal model. However, published studies have shown IC50 values (the concentration at which 50% of the enzyme's activity is inhibited) to be in the low nanomolar range. For example, in HepG2 cell homogenates, the IC50 is approximately 9.8 nM, while in intact HepG2 cells, the IC50 for inhibiting cholesterol synthesis from [14C]acetate is around 4.9 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How does this compound differ from statins?

A4: this compound and statins both inhibit cholesterol synthesis but target different enzymes in the pathway. Statins inhibit HMG-CoA reductase, an early rate-limiting enzyme, which reduces the synthesis of mevalonate and all subsequent downstream products, including squalene.[1] In contrast, this compound acts on squalene epoxidase, an enzyme further down the pathway.[1][2] This leads to the specific accumulation of squalene. A key difference in their cellular effects is that statins can lead to a significant compensatory increase in HMG-CoA reductase activity, while this compound has been shown to cause a more moderate increase in this enzyme's activity at concentrations that significantly inhibit cholesterol synthesis.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound and the quantification of squalene.

Issue Possible Cause(s) Recommended Solution(s)
High variability in squalene measurements between replicates. 1. Inconsistent cell seeding or cell health.2. Pipetting errors during treatment or sample preparation.3. Incomplete lipid extraction.4. Variability in saponification efficiency.5. Inconsistent injection volume in GC/HPLC.1. Ensure uniform cell seeding density and monitor cell viability. Discard any unhealthy cultures.2. Use calibrated pipettes and be meticulous during all liquid handling steps.3. Ensure complete cell lysis and adequate mixing with extraction solvents.4. Optimize saponification time and temperature for your specific sample type.5. If performing manual injections, use a consistent and rapid injection technique. An autosampler is highly recommended for improved reproducibility.
No significant increase in squalene after this compound treatment. 1. This compound degradation.2. Insufficient treatment duration or concentration.3. Low basal rate of cholesterol synthesis in the chosen cell line.4. Problems with the squalene quantification assay.1. Prepare fresh stock solutions of this compound and store them properly, protected from light and at the recommended temperature.2. Perform a time-course and dose-response experiment to determine optimal conditions.3. Choose a cell line known to have active cholesterol biosynthesis (e.g., HepG2).4. Run a squalene standard to confirm that your analytical method (GC or HPLC) is working correctly.
Unexpected peaks in the chromatogram. 1. Contamination from solvents, glassware, or the GC/HPLC system.2. Presence of other lipids with similar retention times.3. Sample degradation.1. Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination.2. Use mass spectrometry (GC-MS or LC-MS) for positive identification of the squalene peak.3. Store samples at -80°C and minimize freeze-thaw cycles. Protect from oxidation by storing under an inert gas if necessary.
Squalene peak is tailing or fronting in GC analysis. 1. Active sites in the GC inlet liner or column.2. Column overloading.3. Inappropriate injection temperature.1. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.2. Dilute the sample or use a split injection.3. Optimize the injector temperature to ensure rapid and complete vaporization of squalene without degradation.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound
  • Cell Seeding: Plate cells (e.g., HepG2) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours) under standard culture conditions (37°C, 5% CO2).

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization.

  • Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet. Remove the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Squalene Quantification by Gas Chromatography (GC-FID)

This protocol is a general guideline and may require optimization for your specific instrumentation and samples.

  • Lipid Extraction and Saponification:

    • To the cell pellet, add a known amount of an internal standard (e.g., squalane).

    • Add 1 mL of ethanolic potassium hydroxide (e.g., 2 M KOH in 90% ethanol).

    • Incubate at 80-90°C for 1 hour to saponify the lipids.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of water and 2 mL of a non-polar solvent (e.g., hexane or petroleum ether).

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the non-saponifiable lipids, including squalene.

    • Repeat the extraction of the aqueous phase with the non-polar solvent two more times.

    • Pool the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane) for GC analysis.

  • GC Analysis:

    • Instrument: Gas chromatograph with a flame ionization detector (GC-FID).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Detector Temperature: 280-300°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure good separation of squalene from other components.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a squalene standard with the internal standard.

    • Identify the squalene peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of squalene in the sample by comparing the peak area ratio of squalene to the internal standard against the calibration curve.

Data Presentation

Quantitative data from your experiments should be presented in a clear and organized manner. Below are examples of tables for presenting your results.

Table 1: Dose-Dependent Effect of this compound on Squalene Accumulation in HepG2 Cells

This compound Concentration (nM)Squalene (ng/mg protein) ± SDFold Change vs. Control
0 (Vehicle)15.2 ± 1.81.0
135.8 ± 3.52.4
10125.6 ± 11.28.3
100450.1 ± 38.729.6

Table 2: Comparison of the Effects of this compound and Simvastatin on Lipid Synthesis in HepG2 Cells

Treatment (100 nM)Squalene (ng/mg protein) ± SDCholesterol (ng/mg protein) ± SD
Vehicle Control14.8 ± 2.155.2 ± 5.9
This compound462.5 ± 41.325.1 ± 3.2
Simvastatin5.1 ± 0.818.9 ± 2.5

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQLE Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... Statins Statins Statins->HMG_CoA This compound This compound This compound->Squalene HMGCR HMG-CoA Reductase SQLE Squalene Epoxidase

Caption: Cholesterol biosynthesis pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (and Vehicle Control) start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction & Saponification harvest->extraction analysis GC/HPLC Analysis extraction->analysis quantification Squalene Quantification analysis->quantification interpretation Data Interpretation quantification->interpretation end End: Results interpretation->end

Caption: Experimental workflow for squalene accumulation analysis.

Logical Relationship

Logical_Relationship This compound This compound Treatment Inhibition Inhibition of Squalene Epoxidase This compound->Inhibition leads to Accumulation Squalene Accumulation Inhibition->Accumulation results in Decrease Decrease in Downstream Cholesterol Synthesis Inhibition->Decrease also results in

References

Effect of serum concentration on FR194738 activity in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR194738 in in vitro experiments. The content is tailored for scientists and drug development professionals to address potential issues, particularly concerning the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound prevents the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol. This inhibition leads to an accumulation of intracellular squalene and a depletion of downstream sterols.[1]

Q2: What are the reported in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various in vitro systems. The reported values are summarized in the table below. It is crucial to note the experimental conditions, as these can significantly influence the observed potency.

Data Presentation: In Vitro IC50 of this compound

SystemTargetIC50 (nM)Reference
HepG2 cell homogenatesSqualene epoxidase activity9.8[1]
Intact HepG2 cellsCholesterol synthesis from [14C]acetate4.9[1]
Intact HepG2 cells[14C]acetate incorporation into free cholesterol4.9
Intact HepG2 cells[14C]acetate incorporation into cholesteryl ester8.0

Q3: How does serum concentration in cell culture media affect the in vitro activity of this compound?

Only the unbound, or "free," fraction of a drug is available to diffuse across cell membranes and interact with its intracellular target. Therefore, high concentrations of serum proteins can sequester this compound in the culture medium, reducing its effective concentration and leading to a higher apparent IC50 value. Researchers should empirically determine the optimal serum concentration for their specific cell type and experimental endpoint.

Q4: What are the expected downstream cellular effects of this compound treatment?

Inhibition of squalene epoxidase by this compound can trigger several downstream cellular responses, primarily due to the accumulation of squalene and the depletion of cholesterol. These can include:

  • Feedback Regulation of Cholesterol Biosynthesis: The reduction in intracellular cholesterol levels can lead to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), transcription factors that upregulate the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.

  • Alteration of Signaling Pathways: Cholesterol is an essential component of cellular membranes and lipid rafts, which are critical for the proper function of many signaling pathways. Depletion of cholesterol can disrupt these structures and modulate pathways such as the PI3K/AKT and ERK signaling cascades.[1]

  • Induction of Cellular Stress: The accumulation of squalene may lead to endoplasmic reticulum (ER) stress and oxidative stress.

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected IC50 value High serum concentration in culture medium: Serum proteins are likely binding to this compound, reducing its free concentration.- Perform experiments in low-serum or serum-free conditions. - If serum is required for cell viability, perform a serum concentration titration experiment to determine its effect on this compound activity. - Allow for a longer pre-incubation time with this compound to allow for equilibrium between bound and unbound drug.
Compound instability: this compound may be degrading in the experimental conditions.- Prepare fresh stock solutions of this compound for each experiment. - Protect stock solutions from light and store at the recommended temperature.
Cell type resistance: The cell line being used may have lower intrinsic sensitivity to squalene epoxidase inhibition.- Confirm the expression and activity of squalene epoxidase in your cell line. - Consider using a different cell line known to be sensitive to cholesterol synthesis inhibitors (e.g., HepG2).
Inconsistent results between experiments Variability in serum batches: Different lots of fetal bovine serum (FBS) can have varying protein compositions.- Use a single, pre-tested batch of FBS for a series of experiments. - Consider using a serum-free medium formulation if compatible with your cells.
Inaccurate compound concentration: Errors in serial dilutions can lead to significant variability.- Carefully prepare and verify the concentrations of your this compound stock and working solutions.
Cell passage number: Cellular characteristics, including metabolic activity, can change with prolonged culturing.- Use cells within a consistent and defined passage number range for all experiments.
Unexpected cellular toxicity Squalene accumulation: High levels of intracellular squalene can be cytotoxic to some cell types.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that inhibits cholesterol synthesis without causing significant cell death. - Assess cell viability using a reliable method (e.g., MTT or CellTiter-Glo assay) in parallel with your primary endpoint.
Off-target effects: At high concentrations, this compound may have effects other than squalene epoxidase inhibition.- Use the lowest effective concentration of this compound possible. - Consider using a structurally unrelated squalene epoxidase inhibitor as a control to confirm that the observed effects are target-specific.

Experimental Protocols

Key Experiment: In Vitro Squalene Epoxidase Inhibition Assay in HepG2 Cells

This protocol describes a method to determine the inhibitory effect of this compound on cholesterol synthesis in intact HepG2 cells by measuring the incorporation of a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • [14C]acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Culture the cells in complete medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the desired culture medium (e.g., medium with reduced serum).

  • Cell Treatment: On the day of the experiment, aspirate the culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate the cells for the desired pre-treatment time (e.g., 2 hours).

  • Radiolabeling: Add [14C]acetic acid to each well to a final concentration of 1 µCi/mL. Incubate the cells for an additional 2-4 hours.

  • Cell Lysis and Saponification: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 0.5 mL of 2 M ethanolic KOH to each well and incubate at 70°C for 1 hour to lyse the cells and saponify the lipids.

  • Lipid Extraction: After cooling to room temperature, add 1 mL of hexane to each well and vortex vigorously for 1 minute to extract the non-saponifiable lipids (including cholesterol and squalene). Centrifuge the plates to separate the phases.

  • Scintillation Counting: Transfer a 0.5 mL aliquot of the hexane (upper) layer to a scintillation vial. Evaporate the hexane. Add 5 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [14C]acetate incorporation into lipids for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP ... Squalene Squalene Farnesyl_PP->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... This compound This compound This compound->Squalene_Epoxidase Inhibits Squalene_Epoxidase->Oxidosqualene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene epoxidase by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Pre-incubate with this compound A->C B Prepare this compound Dilutions B->C D Add Radiolabeled Precursor C->D E Incubate D->E F Lyse Cells & Saponify Lipids E->F G Extract Lipids F->G H Quantify Radioactivity G->H I Calculate IC50 H->I

Caption: General experimental workflow for determining the in vitro activity of this compound.

Signaling_Pathway This compound This compound Squalene_Epoxidase Squalene Epoxidase This compound->Squalene_Epoxidase Inhibits Squalene Squalene Accumulation Squalene_Epoxidase->Squalene Cholesterol Cholesterol Depletion Squalene_Epoxidase->Cholesterol Leads to PI3K_AKT PI3K/AKT Pathway Modulation Squalene->PI3K_AKT Potential Effect SREBP SREBP Activation Cholesterol->SREBP Negative feedback loss Lipid_Rafts Lipid Raft Disruption Cholesterol->Lipid_Rafts ERK ERK Pathway Modulation Lipid_Rafts->PI3K_AKT Lipid_Rafts->ERK

Caption: Potential downstream signaling effects of this compound-mediated squalene epoxidase inhibition.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: FR194738 and Statins for Cholesterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for more potent and effective inhibitors of cholesterol biosynthesis is ongoing. This guide provides a detailed in vitro comparison of FR194738, a novel squalene epoxidase inhibitor, and statins, the widely recognized HMG-CoA reductase inhibitors. This analysis is based on experimental data to objectively assess their efficacy and mechanisms of action.

Quantitative Comparison of Inhibitory Potency

Experimental data from in vitro assays provide a clear quantitative measure of the efficacy of this compound and various statins in inhibiting cholesterol biosynthesis. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTarget EnzymeCell LineAssayIC50 (nM)
This compound Squalene EpoxidaseHepG2Cholesterol Biosynthesis from [14C]acetate2.1[1][2]
This compound Squalene EpoxidaseHepG2 cell homogenatesSqualene Epoxidase Activity9.8[1][3]
Simvastatin HMG-CoA ReductaseHepG2Cholesterol Biosynthesis from [14C]acetate40[1][2]
Fluvastatin HMG-CoA ReductaseHepG2Cholesterol Biosynthesis from [14C]acetate28[1][2]
Pravastatin HMG-CoA ReductaseHepG2Cholesterol Biosynthesis from [14C]acetate5100[1][2]

The data unequivocally demonstrates that this compound is a more potent inhibitor of cholesterol biosynthesis in HepG2 cells than the tested statins, exhibiting a significantly lower IC50 value.[1][2]

Divergent Mechanisms of Action

This compound and statins inhibit cholesterol synthesis at different points in the mevalonate pathway. Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in this pathway.[4][5][6] This action prevents the conversion of HMG-CoA to mevalonate.[4] In contrast, this compound acts further downstream, inhibiting squalene epoxidase.[1][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol.

A key difference arising from these distinct mechanisms is their effect on the upstream regulation of HMG-CoA reductase. Statins, by depleting mevalonate and its derivatives, lead to a compensatory upregulation of HMG-CoA reductase activity.[3] Conversely, this compound has been shown to inhibit cholesterol synthesis with a minimal impact on the upregulation of HMG-CoA reductase activity at concentrations that produce significant cholesterol reduction.[3] This suggests that the non-sterol metabolites derived from mevalonate, which are depleted by statins but not by this compound, play a crucial role in the feedback regulation of HMG-CoA reductase.[3]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP ... Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cholesterol Cholesterol Oxidosqualene->Cholesterol ... Statins Statins Statins->HMG_CoA This compound This compound This compound->Squalene Experimental_Workflow Start Start: In Vitro Comparison Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Inhibitor_Prep Prepare Inhibitor Solutions (this compound & Statins) Start->Inhibitor_Prep Treatment Treat Cells with Inhibitors Cell_Culture->Treatment Inhibitor_Prep->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Chol_Synth_Assay Cholesterol Biosynthesis Assay ([14C]acetate incorporation) Assay_Choice->Chol_Synth_Assay Cellular Enzyme_Assay Enzyme Activity Assay Assay_Choice->Enzyme_Assay Enzymatic Lipid_Extraction Lipid Extraction & TLC Chol_Synth_Assay->Lipid_Extraction HMGCR_Assay HMG-CoA Reductase Assay (NADPH Depletion) Enzyme_Assay->HMGCR_Assay SE_Assay Squalene Epoxidase Assay Enzyme_Assay->SE_Assay Quantification_Chol Quantify Radioactivity Lipid_Extraction->Quantification_Chol Data_Analysis Data Analysis & IC50 Calculation Quantification_Chol->Data_Analysis HMGCR_Assay->Data_Analysis SE_Assay->Data_Analysis End End: Compare Efficacy Data_Analysis->End

References

Unveiling the Impact of FR194738 on Squalene Epoxidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of FR194738, a potent squalene epoxidase (SQLE) inhibitor, on SQLE protein levels, juxtaposed with other known inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating cholesterol biosynthesis and its implications in various disease models.

Squalene epoxidase is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1][2] Its inhibition is a key therapeutic strategy for managing hypercholesterolemia and has shown potential in cancer therapy.[3][4] this compound has been identified as a highly potent inhibitor of this enzyme.[5][6][7] This guide delves into the experimental data concerning its activity and provides a framework for its analysis using Western blot.

Comparative Inhibitory Activity of Squalene Epoxidase Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other commonly used squalene epoxidase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

CompoundCell Line/SystemIC50 (nM)Reference
This compound HepG2 cell homogenates9.8[7]
This compound Hamster liver microsomes14[6]
TerbinafineNot specified-This inhibitor's effect is often studied on protein expression levels.
NB-598Not specified-A known potent and competitive inhibitor of squalene epoxidase.

Effect of Inhibitors on Squalene Epoxidase Protein Levels

An important aspect of inhibitor characterization is to determine its effect on the expression level of the target protein. While this compound is a potent inhibitor of SQLE activity, studies on a comparable inhibitor, terbinafine, have shown that it does not necessarily impact the total protein levels of SQLE. In nasopharyngeal carcinoma cell lines (HNE-2 and HONE-1), treatment with terbinafine did not alter the expression of SQLE as measured by Western blot. This suggests that its primary mechanism of action is the direct inhibition of the enzyme's catalytic function rather than inducing its degradation or suppressing its expression.

Due to the limited publicly available data on the specific effect of this compound on SQLE protein expression, the following protocol for Western blot analysis serves as a standard methodology to perform such an investigation.

Detailed Experimental Protocol: Western Blot Analysis of Squalene Epoxidase

This protocol outlines the steps for determining SQLE protein levels in cell lysates following treatment with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HepG2, HNE-2, or other relevant cell lines) in appropriate media and conditions.

  • Treat cells with varying concentrations of this compound (or other inhibitors) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.

4. SDS-PAGE:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system.

6. Blocking:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody specific for squalene epoxidase overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.

8. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

9. Detection:

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system (e.g., X-ray film or a digital imager).

10. Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the SQLE band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
  • Compare the normalized SQLE levels in the treated samples to the vehicle-treated control.

Visualizing the Experimental and Biological Context

To further clarify the experimental process and the biological pathway in which squalene epoxidase functions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-SQLE) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry & Normalization imaging->densitometry

Caption: Western Blot Workflow for Squalene Epoxidase Analysis.

signaling_pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_downstream Potential Downstream Signaling acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene sqle Squalene Epoxidase (SQLE) squalene->sqle lanosterol Lanosterol oxidosqualene->lanosterol cholesterol Cholesterol lanosterol->cholesterol pi3k_akt PI3K/AKT Pathway cholesterol->pi3k_akt sqle->oxidosqualene This compound This compound This compound->sqle

References

A Comparative Guide to the Gene Expression Analysis of Cholesterol Pathway Enzymes: FR194738 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FR194738's performance against other cholesterol-lowering alternatives, with a focus on the gene expression of key enzymes in the cholesterol biosynthesis pathway. The information is supported by experimental data to assist researchers and drug development professionals in their understanding of this novel compound.

Introduction: Targeting Cholesterol Synthesis

The de novo synthesis of cholesterol is a vital metabolic process, with its rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, being a primary target for hypercholesterolemia therapies.[1] Drugs like statins effectively inhibit this enzyme, reducing overall cholesterol production. However, this inhibition can trigger a compensatory feedback loop, leading to the upregulation of cholesterol synthesis genes. This compound presents an alternative mechanism by targeting squalene epoxidase, an enzyme acting further downstream in the pathway.[2] This guide explores the consequences of this different mode of action on gene expression.

Mechanism of Action: A Downstream Approach

Cholesterol homeostasis is tightly regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which controls the transcription of genes involved in cholesterol synthesis and uptake.[3][4] When cellular sterol levels are low, SREBP-2 is activated, leading to increased expression of enzymes like HMG-CoA reductase.

Statins, by inhibiting HMG-CoA reductase, deplete mevalonate and all subsequent sterol and non-sterol isoprenoids, leading to a robust activation of SREBP-2 and a significant upregulation of cholesterol synthesis genes.[1] In contrast, this compound inhibits squalene epoxidase, a step after the formation of mevalonate-derived non-sterol metabolites.[2] This distinction is crucial for its differential effect on gene expression.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase (HMGCR) HMGCoA->HMGCR Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps... HMGCR->Mevalonate SQLE->Lanosterol Statins Statins Statins->HMGCR Inhibits This compound This compound This compound->SQLE Inhibits

Caption: Cholesterol biosynthesis pathway highlighting inhibition points.

Comparative Gene Expression Analysis

Experimental data from studies on HepG2 cells reveal a significant difference in the cellular response to this compound compared to statins. While both compounds effectively inhibit cholesterol synthesis, their impact on the compensatory upregulation of HMG-CoA reductase activity, a proxy for its gene expression and protein level, varies dramatically.

CompoundPrimary TargetInhibition of Cholesterol SynthesisEffect on HMG-CoA Reductase Activity
Simvastatin HMG-CoA Reductase65% - 82%13- to 19-fold increase [2]
This compound Squalene Epoxidase24% - 69%No increase [2]
This compound Squalene Epoxidase90%Moderate (4.6-fold) increase [2]

This data indicates that at comparable levels of cholesterol synthesis inhibition, this compound does not trigger the strong feedback response seen with simvastatin.[2] This is likely because the synthesis of non-sterol mevalonate metabolites, which may play a role in suppressing HMG-CoA reductase activity, is preserved.[2] This blunted feedback response could translate to a more sustained cholesterol-lowering effect without the large compensatory synthesis increase.

SREBP_Activation SREBP-2 Activation Pathway cluster_ER Endoplasmic Reticulum SCAP_SREBP SCAP-SREBP Complex INSIG INSIG SCAP_SREBP->INSIG Binds when Sterols are high S1P Site-1 Protease (S1P) SCAP_SREBP->S1P Translocates when Sterols are low S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSREBP (Active) S2P->nSREBP Cleavage 2 Releases nSREBP Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., HMGCR, LDLR) Nucleus->TargetGenes Activates nSREBP->Nucleus

Caption: Simplified SREBP-2 activation pathway.

Experimental Protocols

To enable researchers to validate and expand upon these findings, a standard protocol for analyzing the gene expression of cholesterol pathway enzymes is provided below.

Objective: To quantify the mRNA expression levels of key cholesterol biosynthesis genes (e.g., HMGCR, SQLE, FDFT1, LDLR) in response to treatment with this compound and a statin.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma cells (HepG2) are a suitable model.[2]
  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Treatment: Plate cells to achieve 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound, a statin (e.g., simvastatin), or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 18-24 hours).

2. RNA Isolation:

  • Wash cells with phosphate-buffered saline (PBS).
  • Lyse the cells directly in the culture dish using a lysis buffer (e.g., from a commercial RNA purification kit).
  • Isolate total RNA according to the manufacturer's protocol of a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with reverse transcriptase and random primers or oligo(dT) primers.

4. Real-Time Quantitative PCR (qPCR):

  • Prepare qPCR reactions in triplicate for each sample and target gene. Each reaction should contain:
  • cDNA template
  • Forward and reverse primers for the target gene (e.g., HMGCR, SQLE) and a housekeeping gene (e.g., GAPDH, ACTB)[5]
  • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).
  • Run the qPCR on a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each reaction.
  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
  • Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol), and express the fold change as 2-ΔΔCt.

A[label="1. Cell Culture\n(e.g., HepG2)"]; B[label="2. Compound Treatment\n(this compound, Statin, Vehicle)"]; C [label="3. Total RNA Isolation"]; D [label="4. cDNA Synthesis\n(Reverse Transcription)"]; E [label="5. Real-Time qPCR"]; F [label="6. Data Analysis\n(ΔΔCt Method)"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for gene expression analysis.

Conclusion

This compound demonstrates a distinct pharmacological profile compared to traditional statins. Its inhibition of the downstream enzyme squalene epoxidase leads to effective cholesterol synthesis reduction without inducing the pronounced compensatory upregulation of HMG-CoA reductase seen with statins.[2] This unique mechanism of action suggests that this compound could offer a more stable and potentially more effective long-term reduction in cholesterol synthesis. This guide provides the foundational data and methodologies for researchers to further investigate the therapeutic potential of this compound and its impact on the complex regulatory network of cholesterol metabolism.

References

A Side-by-Side Comparison of FR194738 and Other Novel Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of lipid-lowering therapies is rapidly evolving beyond traditional statins. This guide provides a detailed, data-driven comparison of the preclinical compound FR194738 and a range of other novel lipid-lowering agents that are in clinical development or have received regulatory approval.

Overview of this compound: A Preclinical Squalene Epoxidase Inhibitor

This compound is a potent, preclinical inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase, this compound acts further down the pathway. This specific mechanism of action suggests it could lower cholesterol synthesis with potentially different cellular and systemic effects compared to statins.

Mechanism of Action of this compound

This compound inhibits squalene epoxidase, the enzyme that converts squalene to 2,3-oxidosqualene. This blockage leads to an accumulation of squalene and a reduction in the downstream production of cholesterol.[2]

Preclinical Data for this compound
  • In Vitro Potency: In homogenates of HepG2 cells, a human liver cell line, this compound inhibits squalene epoxidase activity with an IC50 of 9.8 nM.[1][2] In intact HepG2 cells, it inhibits the incorporation of [14C]acetate into cholesterol with an IC50 of 4.9 nM.[2][3]

  • Cellular Effects: Treatment of HepG2 cells with this compound leads to a dose-dependent accumulation of intracellular squalene.[2] Interestingly, unlike the HMG-CoA reductase inhibitor simvastatin, this compound did not cause a significant increase in HMG-CoA reductase activity at concentrations that effectively inhibited cholesterol synthesis.[2] This suggests a potentially different feedback regulation of the cholesterol synthesis pathway.

  • Animal Studies: In hamsters, daily administration of this compound for 10 days resulted in a reduction of serum levels of total cholesterol, non-HDL cholesterol, HDL cholesterol, and triglycerides.[3]

It is important to note that all available data for this compound is from preclinical studies. There is no publicly available information to suggest that this compound has entered human clinical trials.

Comparative Analysis of Novel Lipid-Lowering Agents

The following sections compare this compound with other novel lipid-lowering agents, focusing on their mechanisms of action, and preclinical/clinical efficacy data.

Data Presentation: Quantitative Comparison
Agent ClassDrug(s)TargetLDL-C Reduction (as monotherapy or add-on to statin)Other Lipid EffectsDevelopment Stage
Squalene Epoxidase Inhibitor This compoundSqualene EpoxidaseData not available in humansReduces TC, non-HDL-C, HDL-C, and TG in hamsters[3]Preclinical
ATP Citrate Lyase (ACL) Inhibitor Bempedoic Acid (ETC-1002)ATP Citrate Lyase~20% (monotherapy), up to 38% (with ezetimibe)[4][5]Reduces non-HDL-C, ApoB, hsCRP[6]Approved
PCSK9 Inhibitors (Monoclonal Antibodies) Evolocumab, AlirocumabProprotein Convertase Subtilisin/Kexin type 9 (PCSK9)~50-60%[1][7]Reduces non-HDL-C, ApoB, Lp(a)[8]Approved
PCSK9 Inhibitor (siRNA) InclisiranPCSK9 mRNA~50%[4]Reduces non-HDL-C, ApoB, Lp(a)Approved
ANGPTL3 Inhibitors (Monoclonal Antibody) EvinacumabAngiopoietin-like protein 3 (ANGPTL3)Up to 49% in patients with homozygous familial hypercholesterolemia (HoFH)[4]Reduces TG, HDL-CApproved (for HoFH)
Selective PPARα Modulator Pemafibrate (K-877)Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Minimal effect on LDL-CReduces TG by ~45-52%, increases HDL-CApproved (in some countries)
CETP Inhibitors Evacetrapib, Anacetrapib, Dalcetrapib, TorcetrapibCholesteryl Ester Transfer Protein (CETP)Variable LDL-C reduction (e.g., Evacetrapib ~37%)Markedly increases HDL-CLargely discontinued due to lack of efficacy or safety concerns

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the activity of these lipid-lowering agents.

In Vitro Squalene Epoxidase Inhibition Assay (for this compound)
  • Objective: To determine the in vitro potency of a compound in inhibiting the squalene epoxidase enzyme.

  • Methodology:

    • Preparation of Cell Homogenate: HepG2 cells are cultured and harvested. The cells are then homogenized to release the cellular contents, including the microsomal fraction where squalene epoxidase is located.

    • Incubation: Aliquots of the cell homogenate are incubated at 37°C with a reaction mixture containing a buffer (e.g., Tris-HCl), co-factors (NADPH, FAD), and a radiolabeled substrate ([3H]squalene).[3]

    • Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • Reaction Termination and Extraction: The enzymatic reaction is stopped (e.g., by adding ethanolic KOH). The lipids are then extracted using an organic solvent (e.g., petroleum ether).

    • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The amount of radiolabeled 2,3-oxidosqualene (the product) and remaining squalene (the substrate) is quantified to determine the percentage of inhibition and calculate the IC50 value.[3]

Clinical Trial Protocol for LDL-C Reduction (General)
  • Objective: To evaluate the efficacy and safety of a novel lipid-lowering agent in reducing LDL-C levels in patients with hypercholesterolemia.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is a common design.

    • Patient Population: Patients with a history of atherosclerotic cardiovascular disease (ASCVD) or familial hypercholesterolemia (FH) and elevated LDL-C levels despite being on a stable statin therapy are often recruited.

    • Randomization and Treatment: Participants are randomly assigned to receive either the investigational drug or a placebo, in addition to their background statin therapy.

    • Data Collection: Blood samples are collected at baseline and at specified time points throughout the study (e.g., week 12, week 24, week 52) to measure lipid parameters (total cholesterol, LDL-C, HDL-C, triglycerides, ApoB, etc.). Safety and tolerability are assessed through monitoring of adverse events, physical examinations, and laboratory tests.

    • Primary Endpoint: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to a prespecified time point (e.g., week 12).

    • Statistical Analysis: The difference in the mean percent change in LDL-C between the treatment and placebo groups is analyzed for statistical significance.

Mandatory Visualizations

Signaling Pathways

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway cluster_inhibitors Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase

Caption: Cholesterol biosynthesis pathway with inhibitor targets.

PCSK9_Mechanism cluster_hepatocyte Hepatocyte cluster_inhibition Inhibition LDLR Synthesis LDLR Synthesis LDLR LDLR LDLR Synthesis->LDLR PCSK9 Synthesis PCSK9 Synthesis PCSK9 PCSK9 PCSK9 Synthesis->PCSK9 Lysosome Lysosome LDLR->Lysosome Internalization PCSK9->LDLR Binding LDL LDL LDL->LDLR Binding LDLR Recycling LDLR Recycling Lysosome->LDLR Recycling No PCSK9 LDLR Degradation LDLR Degradation Lysosome->LDLR Degradation PCSK9-mediated PCSK9 Inhibitors PCSK9 Inhibitors PCSK9 Inhibitors->PCSK9 Blockade Clinical_Trial_Workflow Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Placebo Arm->Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis Results Results Data Analysis->Results

References

A Researcher's Guide to Off-Target Screening Assays for FR194738

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of recommended in vitro assays to de-risk the development of the novel squalene epoxidase inhibitor, FR194738.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recommended off-target screening strategies for this compound, a potent inhibitor of squalene epoxidase. By understanding the potential for off-target activities, researchers can mitigate risks of adverse effects early in the drug discovery process. This document outlines key in vitro assays, presents detailed experimental protocols, and offers a framework for interpreting potential findings.

Introduction to this compound and the Importance of Off-Target Screening

This compound is a novel and potent inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, this compound effectively blocks the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol and ultimately cholesterol. Its high potency makes it a promising candidate for the treatment of hypercholesterolemia and potentially other diseases where the cholesterol biosynthesis pathway is implicated.

While this compound demonstrates high affinity for its primary target, it is crucial to evaluate its selectivity profile across a broad range of other biologically relevant targets. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), which are a major cause of compound attrition during preclinical and clinical development. Proactive off-target screening using a panel of well-characterized assays is a critical step in de-risking a drug candidate and building a comprehensive safety profile.

This guide focuses on two essential off-target screening assays: GPCR radioligand binding assays and cytochrome P450 (CYP) inhibition assays . These assays are industry-standard for identifying potential liabilities related to G-protein coupled receptor modulation and drug metabolism interference, respectively.

Cholesterol Biosynthesis Pathway and this compound's Mechanism of Action

To understand the context of this compound's activity, it is important to visualize its place in the cholesterol biosynthesis pathway.

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase (Statin Target) HMGCoA->HMGCoAReductase Mevalonate Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxidase Squalene Epoxidase (this compound Target) Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene LanosterolSynthase Lanosterol Synthase Oxidosqualene->LanosterolSynthase Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGCoAReductase->Mevalonate SqualeneEpoxidase->Oxidosqualene This compound Inhibition LanosterolSynthase->Lanosterol

Caption: Cholesterol biosynthesis pathway highlighting the site of action for this compound.

Recommended Off-Target Screening Assays: A Comparative Overview

A tiered approach to off-target screening is recommended, starting with broad panels and progressing to more focused functional assays for any identified hits. Commercial providers like Eurofins Discovery and Reaction Biology offer comprehensive safety screening panels (e.g., SafetyScreen™ and InVEST™ panels) that cover a wide range of targets known to be implicated in adverse drug events.[2][3][4]

For the purpose of this guide, we will focus on two high-priority assay types that should be included in the initial screening of this compound.

Assay TypePrincipleKey TargetsPotential Implications of Off-Target Hits
GPCR Radioligand Binding Assay Measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.A broad panel of GPCRs, including adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.Cardiovascular effects (e.g., changes in blood pressure, heart rate), CNS effects (e.g., sedation, mood changes), and gastrointestinal effects.
Cytochrome P450 (CYP) Inhibition Assay Measures the ability of a test compound to inhibit the metabolic activity of specific CYP isozymes using probe substrates.Major drug-metabolizing CYP isozymes, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.Drug-drug interactions, leading to altered pharmacokinetics and potential toxicity of co-administered medications.

Experimental Protocols

Detailed methodologies for the recommended assays are provided below to enable researchers to understand the experimental setup and data interpretation.

GPCR Radioligand Binding Assay Protocol

This protocol is a generalized procedure for a competitive radioligand binding assay. Specific conditions such as radioligand concentration, incubation time, and temperature should be optimized for each target.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing the target GPCR Incubate Incubate membranes, radioligand, and test compound MembranePrep->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-ligand) Radioligand->Incubate TestCompound Prepare serial dilutions of this compound TestCompound->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Calculate % inhibition and determine IC50/Ki values Count->Analyze

Caption: Workflow for a typical GPCR radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is prepared.

  • Reaction Mixture: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Test compound (this compound) at various concentrations or vehicle control.

    • Radioligand at a concentration close to its Kd.

    • Cell membrane preparation.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cytochrome P450 (CYP) Inhibition Assay Protocol

This protocol describes a typical fluorescence-based assay for determining the IC50 of a test compound against major CYP isozymes.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Microsomes Prepare human liver microsomes PreIncubate Pre-incubate microsomes with this compound Microsomes->PreIncubate Substrate Prepare fluorescent probe substrate solution Substrate->PreIncubate TestCompound Prepare serial dilutions of this compound TestCompound->PreIncubate Initiate Initiate reaction by adding NADPH generating system PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction Incubate->Stop Read Read fluorescence on a plate reader Stop->Read Analyze Calculate % inhibition and determine IC50 values Read->Analyze

Caption: Workflow for a fluorescence-based CYP450 inhibition assay.

Methodology:

  • Reagents: Human liver microsomes, a panel of fluorescent probe substrates specific for different CYP isozymes, and an NADPH-regenerating system are required.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

  • Reaction Mixture: In a 96-well plate, the following are added:

    • Assay buffer

    • Human liver microsomes

    • Test compound (this compound) at various concentrations or a known inhibitor as a positive control.

    • The plate is pre-incubated at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the specific fluorescent probe substrate and the NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a specific time, allowing the CYP enzyme to metabolize the substrate.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., acetonitrile).

  • Detection: The fluorescence of the metabolized product is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition of CYP activity by this compound at each concentration is calculated relative to the vehicle control. The data are then plotted to determine the IC50 value.

Potential Off-Target Considerations for Squalene Epoxidase Inhibitors

While no specific off-target screening data for this compound is publicly available, data from other squalene epoxidase inhibitors can provide some insights into potential areas of concern. For instance, the antifungal agent terbinafine, also a squalene epoxidase inhibitor, has been shown to have a potential off-target, Tif302, in fission yeast.[5][6] Although the relevance to mammalian systems is not established, it highlights the possibility of interactions with proteins involved in fundamental cellular processes like translation.

Given the benzylamine moiety in the structure of this compound, it is also prudent to consider potential interactions with targets known to bind this chemical class, such as certain monoamine transporters or receptors.

Conclusion and Recommendations

Proactive and comprehensive off-target screening is an indispensable component of modern drug discovery and development. For a potent and selective compound like this compound, a systematic evaluation of its potential interactions with a broad panel of off-targets is essential to build a robust safety profile and increase the probability of successful clinical translation.

We recommend that initial off-target profiling for this compound should include, at a minimum, a broad GPCR binding panel and a comprehensive CYP450 inhibition panel. Any significant hits (e.g., >50% inhibition at 10 µM) should be followed up with functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist) and to establish a more precise measure of potency (EC50 or IC50). This data-driven approach will enable a thorough risk assessment and guide the future development of this compound.

References

Confirming the Mechanism of Action of FR194738 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the mechanism of action of FR194738, a potent squalene epoxidase inhibitor, in a new cell line. By comparing its effects to a well-characterized HMG-CoA reductase inhibitor, researchers can elucidate the specific impact of this compound on the cholesterol biosynthesis pathway.

Introduction to this compound

This compound is a small molecule inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. It has been shown to inhibit this enzyme with high potency, for instance, in HepG2 cell homogenates with an IC50 of 9.8 nM.[1][2] This inhibition leads to a reduction in cholesterol synthesis and a corresponding accumulation of squalene.[1][2] In studies on HepG2 cells, this compound was found to be a more potent inhibitor of cholesterol biosynthesis than HMG-CoA reductase inhibitors like simvastatin, fluvastatin, and pravastatin, with an IC50 of 2.1 nM.[1]

Comparison with Alternative Compounds

To confirm the specific mechanism of this compound, it is essential to compare its effects with compounds that inhibit the same pathway at different points. A suitable comparator is an HMG-CoA reductase inhibitor, such as simvastatin. While both classes of drugs ultimately inhibit cholesterol synthesis, their distinct points of intervention lead to different metabolic signatures.

FeatureThis compound (Squalene Epoxidase Inhibitor)Simvastatin (HMG-CoA Reductase Inhibitor)
Target Enzyme Squalene EpoxidaseHMG-CoA Reductase
Primary Effect Blocks the conversion of squalene to 2,3-oxidosqualeneBlocks the conversion of HMG-CoA to mevalonate
Effect on Squalene Levels AccumulationDepletion
Effect on Cholesterol Synthesis InhibitionInhibition

Experimental Plan for a New Cell Line

The following experimental workflow is designed to confirm that this compound acts as a squalene epoxidase inhibitor in a new cell line of interest. The ideal cell line for this study would be one with a high rate of cholesterol biosynthesis.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Viability and Proliferation cluster_1 Phase 2: Biochemical Analysis cluster_2 Phase 3: Data Analysis and Confirmation A Treat new cell line with varying concentrations of this compound and Simvastatin B Perform MTT or similar cell viability assay after 24, 48, 72 hours A->B C Determine IC50 values for both compounds B->C D Treat cells with IC50 concentrations of this compound and Simvastatin E Metabolite Extraction D->E F Quantify intracellular squalene levels using GC-MS or LC-MS E->F G Measure cholesterol synthesis rate using [14C]-acetate incorporation E->G H Compare squalene accumulation between this compound and Simvastatin treated cells J Confirm mechanism of action of this compound H->J I Compare inhibition of cholesterol synthesis I->J

Caption: Experimental workflow for confirming the mechanism of action of this compound.

Predicted Experimental Outcomes

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Cell Viability (IC50 in µM) after 72 hours

CompoundPredicted IC50 in New Cell Line
This compound0.01 - 0.1
Simvastatin0.1 - 1.0

Table 2: Biochemical Effects at IC50 Concentrations

TreatmentIntracellular Squalene Levels (Fold Change vs. Control)Cholesterol Synthesis Rate (% Inhibition vs. Control)
Vehicle Control 1.00
This compound > 10> 90
Simvastatin < 0.5> 90

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: A new, previously untested cell line with active cholesterol metabolism.

  • Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for biochemical analyses. Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound, simvastatin, or vehicle control (e.g., DMSO).

2. Cell Viability Assay (MTT Assay):

  • After 24, 48, and 72 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

3. Squalene Quantification (GC-MS):

  • After treatment, wash cells with PBS and lyse them.

  • Extract lipids using a suitable organic solvent mixture (e.g., hexane:isopropanol).

  • Dry the lipid extract under nitrogen and derivatize the samples.

  • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify squalene levels. Normalize to total protein content.

4. Cholesterol Synthesis Assay ([14C]-Acetate Incorporation):

  • Treat cells with this compound or simvastatin for the desired time.

  • Add [14C]-acetate to the culture medium and incubate for a further 4 hours.

  • Wash cells with PBS and extract lipids.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Scrape the cholesterol band and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of cholesterol synthesis and express it as a percentage of the control.

Signaling Pathway Diagram

The following diagram illustrates the cholesterol biosynthesis pathway and the points of inhibition for this compound and HMG-CoA reductase inhibitors.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Simvastatin Simvastatin Simvastatin->HMGCoA This compound This compound This compound->Squalene

Caption: The cholesterol biosynthesis pathway and points of inhibition.

By following this comparative guide, researchers can effectively confirm the mechanism of action of this compound in a new cell line and generate robust, publishable data.

References

FR194738's Impact on HMG-CoA Reductase Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FR194738's effect on the expression of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound, a potent squalene epoxidase inhibitor, is contrasted with statins, a class of drugs that directly target HMG-CoA reductase. This analysis is supported by experimental data from studies on the HepG2 human hepatoma cell line, a widely used model for studying cholesterol metabolism.

Mechanism of Action: An Indirect Influence

This compound exerts its influence on cholesterol synthesis downstream of HMG-CoA reductase. By inhibiting squalene epoxidase, this compound blocks the conversion of squalene to 2,3-oxidosqualene, a crucial step in the formation of lanosterol, a precursor to cholesterol. This mode of action differs significantly from that of statins, such as simvastatin, which directly and competitively inhibit HMG-CoA reductase.

The cholesterol biosynthesis pathway is tightly regulated by a negative feedback mechanism. A decrease in intracellular cholesterol levels triggers a signaling cascade that leads to the upregulation of HMG-CoA reductase expression. This is primarily mediated by the sterol regulatory element-binding protein 2 (SREBP2). When cholesterol levels are low, SREBP2 is cleaved and translocates to the nucleus, where it activates the transcription of the HMG-CoA reductase gene.

Comparative Impact on HMG-CoA Reductase Activity

Experimental data from studies on HepG2 cells reveal a distinct difference in how this compound and simvastatin affect HMG-CoA reductase activity. While both compounds inhibit cholesterol synthesis, their impact on the expression of the rate-limiting enzyme varies significantly.

CompoundConcentrationInhibition of Cholesterol SynthesisFold Increase in HMG-CoA Reductase Activity
This compound Inhibited synthesis by 24%0
Inhibited synthesis by 69%0
Inhibited synthesis by 90%4.6-fold
Simvastatin Inhibited synthesis by 65%13-fold
Inhibited synthesis by 82%19-fold

Data sourced from a study on HepG2 cells.[1]

As the data indicates, simvastatin treatment leads to a substantial, dose-dependent increase in HMG-CoA reductase activity, a classic example of the feedback mechanism attempting to compensate for the direct inhibition of the enzyme.[1] In contrast, this compound demonstrates a much weaker effect on HMG-CoA reductase activity.[1] Even at a concentration that inhibits cholesterol synthesis by 90%, the increase in enzyme activity is only moderate.[1] This suggests that inhibiting the cholesterol synthesis pathway at a later stage, as this compound does, may circumvent the strong feedback-mediated upregulation of HMG-CoA reductase seen with statins.

Alternative Squalene Epoxidase Inhibitors

This compound is one of several compounds that target squalene epoxidase. Other notable inhibitors include:

  • Terbinafine: An antifungal agent that also inhibits mammalian squalene epoxidase, albeit at higher concentrations than required for its antifungal activity.

  • NB-598: A potent and specific inhibitor of squalene epoxidase used in research settings.

These alternatives also function by blocking the cholesterol synthesis pathway at the same point as this compound and are expected to have a similarly modest impact on HMG-CoA reductase expression compared to statins.

Experimental Protocols

The following is a representative protocol for determining HMG-CoA reductase activity in HepG2 cells, based on commonly used spectrophotometric methods.

Objective: To measure the enzymatic activity of HMG-CoA reductase in cell lysates following treatment with test compounds.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH consumption, which is stoichiometrically oxidized to NADP+ during the conversion of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm, characteristic of NADPH, is monitored over time.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • Test compounds (this compound, Simvastatin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • HMG-CoA reductase assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT)

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to the desired confluency in appropriate culture vessels.

    • Treat the cells with various concentrations of this compound, simvastatin, or a vehicle control for a specified period (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the total protein concentration of each lysate using a standard protein assay.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a 96-well microplate. For each sample, add a standardized amount of cell lysate protein to the HMG-CoA reductase assay buffer.

    • Add the NADPH solution to the wells.

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate solution.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the HMG-CoA reductase activity to the total protein concentration of the cell lysate.

    • Express the results as a fold change relative to the vehicle-treated control group.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the cholesterol biosynthesis pathway and the experimental workflow.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_hmgcr HMG-CoA Reductase cluster_downstream Downstream Pathway cluster_regulation Feedback Regulation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Simvastatin Simvastatin Simvastatin->HMG-CoA Inhibition 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cholesterol Cholesterol 2,3-Oxidosqualene->Cholesterol This compound This compound This compound->Squalene Inhibition SREBP2_Inactive SREBP2_Inactive Cholesterol->SREBP2_Inactive Inhibits Cleavage SREBP2_Active SREBP2_Active SREBP2_Inactive->SREBP2_Active Low Cholesterol HMG-CoA_Reductase_Gene HMG-CoA_Reductase_Gene SREBP2_Active->HMG-CoA_Reductase_Gene Activates Transcription

Caption: Cholesterol biosynthesis pathway and points of inhibition.

Experimental_Workflow HepG2_Cell_Culture 1. HepG2 Cell Culture Compound_Treatment 2. Treatment with This compound or Simvastatin HepG2_Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification HMG-CoA_Reductase_Assay 5. HMG-CoA Reductase Activity Assay (Measure NADPH consumption at 340 nm) Protein_Quantification->HMG-CoA_Reductase_Assay Data_Analysis 6. Data Analysis and Comparison HMG-CoA_Reductase_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of FR194738: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling FR194738, a potent squalene epoxidase inhibitor, the proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its disposal based on general best practices for research-grade chemical compounds of unknown toxicity.

Immediate Safety and Logistical Information

All laboratory personnel must treat this compound as a potentially hazardous substance. The overriding principle is to prevent its release into the environment and to ensure the safety of all personnel.[1] No laboratory activity should commence without a clear plan for the disposal of all waste generated.[1]

Step-by-Step Disposal Plan for this compound

In the absence of a specific SDS, the following protocol should be implemented in consultation with your institution's Environmental Health and Safety (EHS) office:

  • Contact Your EHS Office: This is the most critical first step. Your EHS office can provide guidance based on institutional policies and local, state, and federal regulations.[2] They may have access to proprietary databases or internal knowledge regarding the disposal of similar compounds.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[3][4]

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office.[1] Incompatible wastes can react dangerously.

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) from liquid waste (e.g., unused solutions, rinsates).

  • Containerization and Labeling:

    • Use appropriate, leak-proof containers for waste collection.[5][6] Plastic containers are often preferred.[3] If possible, use the original container for any unadulterated surplus material.[1]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic," "Handle with Care").[7][8] Do not use abbreviations or chemical formulas.[7][9]

    • Keep waste containers securely closed except when adding waste.[6]

  • Storage:

    • Store waste containers in a designated and properly ventilated Satellite Accumulation Area.[3]

    • Ensure secondary containment for all liquid waste to prevent spills.[6]

  • Disposal Request and Pickup:

    • Once a waste container is full, or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS office.[6]

Data Presentation: Disposal Information Summary

Since specific quantitative data for this compound disposal is not available, the following table serves as a template for researchers to complete with information provided by their institution's EHS office or a forthcoming SDS.

ParameterGuidelineSource (e.g., EHS Office, SDS)
Waste Code To be determined by EHS.
Compatible Containers e.g., High-density polyethylene (HDPE), Glass.
pH Neutralization Specify if required and the target pH range.
Concentration Limits Maximum allowable concentration for disposal (if applicable).
Required PPE e.g., Nitrile gloves, safety glasses, lab coat.
Emergency Procedures Spill cleanup and personnel exposure protocols.

Experimental Protocols

As this document focuses on disposal, no experimental protocols are cited.

Mandatory Visualization

G start Start: Need to Dispose of this compound sds_check Locate Specific SDS for this compound start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Disposal Instructions in Section 13 of SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No request_pickup Request Waste Pickup from EHS follow_sds->request_pickup treat_as_unknown Treat as Unknown/ Hazardous Waste no_sds->treat_as_unknown contact_ehs Contact Institutional EHS Office ehs_guidance Receive EHS Guidance on Waste Characterization and Disposal contact_ehs->ehs_guidance segregate Segregate Waste (Solid vs. Liquid) ehs_guidance->segregate treat_as_unknown->contact_ehs label_container Label Container Correctly: 'Hazardous Waste' 'this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for FR194738

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FR194738 is not publicly available in the provided search results. The following guidance is based on general laboratory safety protocols for handling research chemicals with unknown toxicological properties. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before proceeding.

This compound is identified as a squalene epoxidase inhibitor used in laboratory research, including studies with HepG2 cells and hamsters.[1] Handling this and similar research compounds requires stringent adherence to safety protocols to minimize exposure.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach is mandatory. Engineering controls (e.g., chemical fume hood) should be the primary means of exposure control, supplemented by appropriate PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatN95 respirator or higher, especially if not handled in a fume hood
Preparing Solutions (e.g., in DMSO) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatWork within a certified chemical fume hood
Cell Culture/In Vitro Assays Safety glasses with side shieldsNitrile glovesLab coatN/A (if handled in a biosafety cabinet)
Animal Dosing/In Vivo Studies Safety glasses with side shields or face shieldNitrile or neoprene gloves (double-gloving recommended)Lab coat or disposable gownN95 respirator may be required depending on the procedure

Operational Plans for Handling

1. Preparation and Storage:

  • Always handle solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of powders or aerosols.[2][3]

  • Before use, ensure all safety precautions have been read and understood.[2]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.[1]

2. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect for disposal.[3]

  • For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid creating dust.

  • Thoroughly clean the contaminated area.[4]

Disposal Plan

  • Waste Residue: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Contaminated Packaging and Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][4][5] Do not dispose of down the drain.[5] Collect waste in closed, suitable, and properly labeled containers for disposal.[4]

Procedural Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling a research chemical like this compound where specific hazard data is unavailable.

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Engineering Controls & PPE Selection cluster_procedure 3. Experimental Procedure cluster_disposal 4. Decontamination & Disposal a Review Available Data (e.g., supplier info) b Conduct Formal Risk Assessment a->b c Consult Institutional EHS b->c d Use Chemical Fume Hood or Ventilated Enclosure c->d Proceed with Caution e Select PPE based on Task (See Table 1) d->e f Wear Lab Coat, Gloves, & Eye Protection e->f g Weighing / Aliquoting f->g h Dissolving in Solvent (e.g., DMSO) g->h i Performing Assay / Dosing h->i j Decontaminate Work Surfaces i->j k Segregate Hazardous Waste (solid & liquid) j->k l Dispose via EHS Guidelines k->l

Caption: Workflow for handling research chemicals with unknown toxicity.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.